Product packaging for Isocytosine(Cat. No.:CAS No. 155831-94-0)

Isocytosine

Cat. No.: B131729
CAS No.: 155831-94-0
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
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Description

Overview of Isocytosine (B10225) as a Pyrimidine (B1678525) Nucleobase Isomer

This compound, also known as 2-aminouracil or 2-amino-4-hydroxypyrimidine, is a pyrimidine base. ontosight.aiwikipedia.org It shares the same chemical formula as cytosine (C4H5N3O) but differs in the arrangement of its functional groups. ontosight.ai Specifically, the amino and carbonyl groups are in different positions on the pyrimidine ring compared to cytosine. dergipark.org.tr This isomeric distinction is the source of its unique chemical behavior and its inability to substitute for cytosine in natural nucleic acids.

This compound can be synthesized through various chemical methods, including the condensation of guanidine (B92328) with malic acid or its derivatives. ontosight.aiwikipedia.org It is not commonly found in natural biological systems but has been identified in some modified nucleotides. ontosight.ai The nucleoside form of this compound, where it is attached to a ribose or deoxyribose sugar, is known as isocytidine (B125971). wikipedia.org

Table 1: Chemical Properties of this compound
PropertyValue
Chemical Formula C4H5N3O
Molar Mass 111.104 g·mol−1 wikipedia.org
IUPAC Name 2-Amino-3H-pyrimidin-4-one wikipedia.org
CAS Number 108-53-2 wikipedia.org
Melting Point 275 °C chemsrc.com

Structural Relationship and Distinctions from Canonical Cytosine and Other Nucleobases

The key difference between this compound and cytosine lies in the positions of their amino and carbonyl groups. In cytosine, the amino group is at position 4 and the carbonyl group is at position 2 of the pyrimidine ring. In this compound, these are swapped: the amino group is at position 2 and the carbonyl (or hydroxyl in its tautomeric form) is at position 4. ontosight.ainih.gov

This structural isomerism leads to a different hydrogen bonding pattern. While cytosine forms three hydrogen bonds with guanine (B1146940) in the canonical Watson-Crick base pairing (an acceptor-donor-acceptor pattern), this compound presents a donor-donor-acceptor pattern. This prevents it from pairing with guanine in a standard DNA or RNA duplex.

This compound can exist in different tautomeric forms, with the keto and enol forms being the most significant. ontosight.airesearchgate.net The equilibrium between these tautomers can be influenced by the solvent and intermolecular interactions. researchgate.netmdpi.com This tautomeric flexibility is a critical factor in its base-pairing behavior and a point of contrast with the more stable canonical bases. researchgate.netmdpi.com

Significance in the Context of Non-Canonical Nucleic Acids and Expanded Genetic Systems

The unique hydrogen bonding pattern of this compound allows it to form a stable base pair with another non-canonical purine (B94841) base, isoguanine (B23775). chemsrc.comfrontiersin.org The this compound-isoguanine (isoC-isoG) pair also forms three hydrogen bonds, similar to the canonical G-C pair, but with a distinct hydrogen bond donor and acceptor arrangement. nih.gov This orthogonality to the natural A-T and G-C pairs is the foundation of its use in expanded genetic alphabets.

The concept of an expanded genetic alphabet, first proposed by Alexander Rich in 1962, involves the creation of a third, unnatural base pair that can function alongside the natural pairs in replication, transcription, and translation. frontiersin.orgnih.gov The isoC-isoG pair was one of the earliest and most studied candidates for such a system. frontiersin.orgnih.gov

Detailed Research Findings:

Researchers have successfully demonstrated that DNA containing the isoC-isoG pair can be amplified by PCR, indicating that DNA polymerases can recognize and replicate this unnatural pair. nih.govnih.gov Studies have shown that the fidelity of isoC-isoG replication can be high, although challenges related to the tautomeric forms of isoguanine, which can lead to mispairing with thymine (B56734), have been noted. nih.govnih.gov To address this, researchers have developed modified systems, such as using 5-methylthis compound (B103120) (to improve stability) or replacing thymine with an analogue like 2-thiothymine to prevent mispairing. nih.govnih.gov

The incorporation of the isoC-isoG pair into nucleic acids has been a key step in the development of "hachimoji" DNA and RNA, a synthetic genetic system with eight building blocks (four natural and four unnatural). chemsrc.commedchemexpress.com This expanded genetic system has been shown to be capable of storing and transcribing information, opening up new possibilities in synthetic biology and the creation of novel molecular tools. chemsrc.commedchemexpress.com For instance, the expanded genetic alphabet allows for the site-specific incorporation of non-standard amino acids into proteins, expanding their potential functionalities. frontiersin.org

Table 2: Comparison of this compound-Isoguanine and Guanine-Cytosine Base Pairs
FeatureGuanine-Cytosine (G-C)Isoguanine-Isocytosine (isoG-isoC)
Number of Hydrogen Bonds 33 nih.gov
Hydrogen Bond Pattern Donor-Acceptor-Acceptor (G) / Acceptor-Donor-Donor (C)Donor-Donor-Acceptor (isoG) / Acceptor-Acceptor-Donor (isoC)
Biological Role Canonical base pair in DNA and RNAUnnatural base pair in synthetic genetic systems chemsrc.commedchemexpress.com
Stability HighComparable to G-C pair keio.ac.jpacs.orgacs.org

The study of this compound and its pairing partner, isoguanine, continues to be an active area of research. keio.ac.jpacs.orgacs.org These investigations are not only expanding the fundamental understanding of the chemical principles that govern genetic information storage but are also providing the tools to engineer novel biological systems with capabilities beyond those found in nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B131729 Isocytosine CAS No. 155831-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
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Synthetic Methodologies and Chemical Derivatization of Isocytosine

Established Synthetic Pathways for Isocytosine (B10225)

The foundational synthesis of this compound has been a subject of chemical research for decades, leading to well-established and optimized protocols.

Synthesis from Guanidine (B92328) and Malic Acid

A classical and widely recognized method for preparing this compound involves the reaction of guanidine with malic acid. wikipedia.orgwikiwand.comacs.org This synthesis is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. wikipedia.org In this reaction, malic acid undergoes decarbonylation and dehydration in the acidic medium to form 3-oxopropanoic acid (formylacetic acid) in situ. wikipedia.orgwikipedia.org The subsequently formed 3-oxopropanoic acid then condenses with guanidine, involving a double elimination of water, to yield the this compound ring system. wikipedia.org

An improved industrial process based on this chemistry has also been developed. This method involves the reaction of a guanidine salt with formylacetic acid, which is prepared from the reaction of fuming sulfuric acid on malic acid, under acidic conditions to produce this compound in better yields than earlier methods. google.com

Reaction Scheme:

Synthesis of this compound from malic acid and guanidine

Figure 1: Synthesis of this compound from Malic Acid and Guanidine. wikipedia.org

Development of this compound Analogues and Derivatives

The this compound scaffold has served as a versatile template for the synthesis of a multitude of analogues and derivatives, each designed to explore new chemical space and biological functions.

Synthesis of Fused-Quinazoline Analogues

The fusion of a quinazoline (B50416) ring to the this compound core has been achieved through various synthetic strategies. One notable method involves an organocatalytic cascade reaction of β-ketoamides that contain a 2-cyanoaryl group, leading to the formation of this compound-fused quinazolines. researchgate.netresearchgate.net Another approach utilizes a cobalt-catalyzed three-component cascade reaction to construct functionalized quinazoline derivatives. bohrium.com Furthermore, isoxazole-fused tricyclic quinazoline alkaloids have been synthesized via an intramolecular cycloaddition of propargyl-substituted methyl azaarenes. mdpi.com Researchers have also successfully synthesized this compound fused-quinazoline analogues using cyanamide (B42294) and enaminones. researchgate.net

Photoredox Approaches for Sulfur-Substituted Analogues

A modern and efficient method for the synthesis of sulfur-substituted this compound analogues employs photoredox catalysis. rsc.orgdntb.gov.ua This approach involves the coupling of a modular phenyl propargyl chloride with thiourea (B124793) under irradiation with blue light, often using a ruthenium-based photocatalyst. rsc.orgrsc.org The resulting product, which contains an amine group, is amenable to various late-stage modifications, providing access to a diverse range of sulfur-containing this compound derivatives. rsc.org

ReactantsCatalyst/ConditionsProduct TypeReference
Phenyl propargyl chloride, ThioureaRu(bpy)3Cl2, Blue lightSulfur-substituted this compound analogues rsc.orgrsc.org

Palladium-Catalyzed Ring-Opening/Arylation/Cyclization Sequences for Analogues

A powerful strategy for the modular synthesis of this compound analogues involves a palladium-catalyzed cascade reaction. This sequence proceeds via a ring-opening of a 2-aminothiazole (B372263) derivative, followed by arylation with an aryl (pseudo)halide, and subsequent cyclization to form the this compound analogue. researchgate.netresearchgate.netacs.orgthieme-connect.com This methodology demonstrates broad functional group tolerance with respect to both coupling partners. researchgate.netacs.org Kinetic analyses have suggested that in some cases, the product may inhibit the catalyst, leading to lower yields. researchgate.netthieme-connect.com

Starting MaterialsCatalyst SystemReaction TypeProductReference
2-Aminothiazoles, Aryl (pseudo)halidesPalladium catalystRing-Opening/Arylation/CyclizationThis compound Analogues researchgate.netacs.org

Synthesis of Pseudonucleotide Analogues

The development of this compound-containing pseudonucleotides is of significant interest for the creation of unnatural nucleic acid systems and therapeutic oligonucleotides. One synthetic route to novel this compound pseudonucleotide analogues starts from ethyl dialkylphosphonoacetates. tandfonline.comtandfonline.com These are prepared via an Arbuzov reaction and are subsequently converted into enaminoacetates. These intermediates then act as bidentate electrophiles in a reaction with guanidine to form phosphonopyrimidones. tandfonline.comtandfonline.com Additionally, the synthesis of pyrrolidino pseudoisocytidine (B1195454), an isostere of natural deoxynucleosides, has been reported. researchgate.net

Starting MaterialKey IntermediateFinal Product ClassReference
Ethyl dialkylphosphonoacetatesEnaminoacetatesPhosphonopyrimidones (this compound pseudonucleotides) tandfonline.comtandfonline.com
-Pyrrolidino isocytidine (B125971) phosphoramidite (B1245037)Pyrrolidino pseudoisocytidine containing oligodeoxynucleotides researchgate.net

Advanced Synthetic Methodologies for this compound Scaffolds

The synthesis of this compound and its derivatives is a focal point in medicinal chemistry due to their potential as therapeutic agents and their role in the construction of complex molecular libraries. Advanced synthetic strategies have been developed to access these valuable scaffolds, focusing on efficiency, diversity, and compatibility with modern drug discovery platforms. These methodologies include organocatalytic cascade reactions and innovative on-DNA synthesis techniques.

Organocatalytic Cascade Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures from simple precursors. One notable application is in the creation of this compound-fused quinazolines through a cascade reaction. researchgate.net This method involves the reaction of β-ketoamides that contain a 2-cyanoaryl group. researchgate.net

The process is believed to be initiated by an organocatalyst that facilitates a sequence of intramolecular reactions, leading to the formation of the fused heterocyclic system. This approach is valuable for its operational simplicity and its ability to generate molecular complexity in a single step. Research has demonstrated the synthesis of numerous pyrimidone derivatives using this strategy, highlighting its utility in generating libraries of this compound analogues. researchgate.netresearchgate.net For instance, a study reported the successful synthesis of 20 different pyrimidone derivatives through this organocatalytic cascade, showcasing the method's versatility. researchgate.net

Reactant TypeKey Functional GroupProductReaction Type
β-Ketoamide2-CyanoarylThis compound-fused QuinazolineOrganocatalytic Cascade Reaction

DNA-Compatible Biginelli-like Reactions for Scaffold Construction

The advent of DNA-Encoded Library (DEL) technology has revolutionized hit identification in drug discovery by enabling the synthesis and screening of billions of molecules. researchgate.net A critical aspect of DEL is the development of chemical reactions that are compatible with the DNA barcode. A significant breakthrough in this area is the development of a DNA-compatible Biginelli-like reaction to construct this compound scaffolds. acs.orgnih.gov

This represents the first synthesis of an this compound backbone in the context of DNA-compatible organic synthesis. researchgate.netacs.org The reaction is a one-pot, three-component process involving a DNA-conjugated guanidine, an aldehyde, and methyl cyanoacetate. nih.govacs.org The reaction proceeds under mild conditions and is compatible with a wide variety of substrates, including different aldehydes. acs.orgnih.gov DNA-conjugated amines are first converted to the corresponding guanidines, which then react with the other components to form the cyano-modified this compound scaffold. acs.org The use of cesium carbonate as a base has been shown to facilitate the reaction to produce the desired dihydropyrimidinones linked to DNA in yields ranging from low to excellent (7-96%). researchgate.net

This methodology effectively leverages the vast number of commercially available amine and aldehyde building blocks to create diverse this compound derivatives within a DEL format. acs.org

Component 1 (DNA-conjugated)Component 2Component 3BaseProduct ScaffoldYield Range
GuanidineAldehyde (Aromatic/Heterocyclic)Methyl CyanoacetateCesium CarbonateDNA-dihydropyrimidinone (this compound derivative)7-96% researchgate.net

On-DNA Chemistry for Expanding Chemical Space

The development of on-DNA reactions is crucial for expanding the chemical space and structural diversity of DNA-encoded libraries. researchgate.netrsc.org The DNA-compatible Biginelli-like reaction is a prime example of a transformation that significantly widens the accessible chemical space for DELs by introducing a novel this compound scaffold. researchgate.netnih.gov

The utility of this on-DNA synthesis extends beyond the initial scaffold construction. The resulting this compound derivatives can serve as a platform for further diversification. For example, if the aldehyde used in the Biginelli-like reaction contains a halide, the resulting DNA-tagged this compound scaffold can undergo subsequent on-DNA, Pd-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction. acs.org This allows for the introduction of a wide array of capping reagents, including amines, sulfonamides, and boronic acids or esters, further expanding the library's diversity. acs.org Research has confirmed that the this compound scaffold remains intact during these subsequent palladium-mediated reactions. acs.org

This ability to perform sequential reactions on the DNA-linked scaffold is fundamental to the combinatorial expansion that allows DEL technology to generate libraries containing billions of unique small molecules. researchgate.net By developing robust on-DNA transformations like the Biginelli-like reaction and combining them with other established DNA-compatible chemistries, the structural and functional diversity of DELs can be systematically and efficiently expanded. rsc.orgresearchgate.net

Tautomerism and Proton Transfer Dynamics of Isocytosine

Intramolecular Tautomeric Equilibria of Isocytosine (B10225)

The inherent structural flexibility of this compound allows for the existence of multiple tautomeric forms, which can interconvert through intramolecular proton transfer. This equilibrium is sensitive to the surrounding medium and can be influenced by external stimuli such as ultraviolet radiation.

Investigation of Keto and Enol Tautomeric Forms

This compound can exist in several tautomeric forms, with the primary equilibrium involving the amino-oxo and amino-hydroxy forms. researchgate.net In aqueous solutions, this compound exists as two main keto tautomers: one with a proton at the N1 position and another with a proton at the N3 position, present in nearly equal amounts. acs.orgnih.gov However, experimental studies using matrix isolation infrared spectroscopy have shown a clear predominance of the amino-hydroxy form over the amino-oxo N(3)H form. researchgate.net The tautomeric equilibrium constant ([oxo]/[hydroxy]) was experimentally determined to be 0.11 at 400 K, indicating a higher stability of the hydroxy form under these conditions. researchgate.net

Theoretical studies, often employing density functional theory (DFT), have further elucidated the relative stabilities of these tautomers. DFT calculations have confirmed that the 2,3-I (amino-oxo) and 1,2-I (amino-hydroxy) tautomers have the lowest energy, with the 2,3-I form being the most stable. nih.gov The relative energy of the minor tautomers is significantly influenced by substituents on the pyrimidine (B1678525) ring. nih.gov In the gas phase, the enol form is often dominant, while the keto tautomer is the biologically relevant form found in aqueous solution and the solid state for the related molecule, cytosine. researchgate.net The crystal structure of this compound has revealed the presence of two tautomeric forms within the unit cell: the amino oxo 1H and 3H forms. srce.hr

Table 1: Investigated Tautomeric Forms of this compound and Their Relative Stability

Tautomer Name Common Form Method of Investigation Environment Finding Reference
Amino-oxo (N1H) Keto 1H NMR Spectroscopy Aqueous Solution Exists in equilibrium with the N3H keto form in almost equal amounts. acs.orgnih.gov
Amino-oxo (N3H) Keto 1H NMR Spectroscopy Aqueous Solution Exists in equilibrium with the N1H keto form in almost equal amounts. acs.orgnih.gov
Amino-hydroxy Enol Matrix Isolation IR Spectroscopy - Predominant form over the amino-oxo N(3)H form. researchgate.net
2,3-I Keto DFT Calculations - The most stable tautomer. nih.gov
1,2-I Enol DFT Calculations - Only ~20 kJ/mol less stable than the 2,3-I tautomer. nih.gov
Imino Imino DFT Calculations - Generally the least stable tautomer. nih.gov

Photo-Induced Tautomerism Mechanisms (e.g., Oxo-Hydroxy Phototautomerism)

The tautomeric equilibrium of this compound can be significantly shifted by the absorption of ultraviolet (UV) light, leading to photo-induced tautomerism. Experimental studies have demonstrated that UV irradiation of this compound in both acetonitrile (B52724) and aqueous solutions induces an oxo → hydroxy tautomerization. researchgate.netdergipark.org.tr Specifically, irradiation of an aqueous solution of this compound with UVC light results in an oxo-hydroxy phototautomerism with a rate constant of 5.29 × 10⁻³ min⁻¹. dergipark.org.trdergipark.org.tr A backward reaction from the hydroxy to the oxo form is observed after the UV source is removed, with a much slower rate constant of 0.12 × 10⁻³ min⁻¹. dergipark.org.trdergipark.org.tr

The mechanism of this phototautomerism has been a key area of research. One proposed mechanism is the photo-induced dissociation-association (PIDA), which involves the dissociation of a proton from a nitrogen or oxygen atom in an excited state, followed by its re-association at a different site. researchgate.netsrce.hr Theoretical investigations suggest that this process occurs along the ¹πσ* excited-state reaction pathways of the oxo and hydroxy tautomers. researchgate.netsrce.hr Another, more probable mechanism, involves an excited-state hydrogen transfer that is catalyzed by a water molecule. dergipark.org.tr This water-assisted mechanism proceeds along the ¹ππ* excited-state reaction pathway and significantly reduces the energy barrier for the tautomerization in both the ground and excited states. dergipark.org.tr

Analysis of Conical Intersections Driving Tautomerization

Conical intersections, which are points of degeneracy between electronic potential energy surfaces, play a crucial role in the rapid, non-radiative decay of excited electronic states and can facilitate photochemical reactions like tautomerization. acs.org For this compound, the photo-induced tautomerism is mechanistically linked to the presence of conical intersections between the ground state (S₀) and the first excited singlet state (S₁). researchgate.netsrce.hrdergipark.org.tr

Theoretical studies have located the structures of these S₀/S₁ conical intersections, which are connected to the elongation of the N-H or O-H bonds. researchgate.netsrce.hrdergipark.org.tr The PIDA mechanism, for instance, proceeds through these conical intersections, allowing the molecule to return to the ground state of either the original or the tautomerized form. srce.hr The accessibility of these conical intersections from the Franck-Condon region along ¹πσ* excited-state reaction paths is a key factor in the photochemistry of this compound. researchgate.net It is this facilitation of tautomerization through conical intersections that may explain the observed conversion of the keto form upon UV exposure. acs.org

Intermolecular Proton Transfer Processes

In addition to intramolecular proton shifts, this compound can engage in proton transfer with surrounding solvent molecules. These intermolecular processes are critical in solution-phase chemistry, as the solvent can act as a catalyst, significantly altering the energy landscape for tautomerization.

Proton Transfer with Solvent Molecules (e.g., Water, Lactic Acid)

Water molecules have been shown to play a pivotal role in the proton transfer dynamics of this compound. dergipark.org.tr Theoretical studies have demonstrated that water can act as a catalyst, drastically reducing the energy barriers for proton transfer. dergipark.org.trnih.gov This is achieved through a mechanism where the water molecule assists in the shuttling of a proton between the donor and acceptor sites on the this compound molecule. dergipark.org.tr This catalytic effect is crucial for proton transfer reactions in aqueous environments, as direct proton transfer is often hindered by the solvent's effect on the hydrogen bonds involved. acs.org

The interaction of this compound with other biologically relevant molecules, such as lactic acid, has also been investigated. nih.gov Lactic acid, a carboxylic acid, can form hydrogen-bonded complexes with the various tautomers of this compound. nih.govnih.gov Through these interactions, lactic acid can participate in intermolecular proton transfer, facilitating the tautomerization of this compound. nih.gov

Determination of Energy Barriers for Intermolecular Proton Transfers

Computational studies have been employed to quantify the energy barriers associated with intermolecular proton transfer processes. For the interaction between this compound tautomers and lactic acid, the energy barriers for intermolecular proton transfer were found to be significantly lower than those for the corresponding intramolecular proton transfers in the gas phase. nih.gov

A key finding from these studies is that the nature of the proton transfer influences the height of the energy barrier. Tautomerizations where the carboxylic hydrogen atom of lactic acid participates have considerably lower energy barriers compared to those where the hydroxyl group of lactic acid assists in the proton transfer. nih.gov This highlights the specific roles of different functional groups in the solvent or partner molecule in facilitating the proton transfer. In the case of water-assisted proton transfer, the inclusion of a single water molecule has been shown to drastically reduce the energy barrier for the oxo-amino tautomerization in both the ground and excited states. dergipark.org.trnih.gov

Table 2: Energy Barriers for this compound Proton Transfer

Process Partner Molecule Key Finding Reference
Intermolecular Proton Transfer Lactic Acid Energy barriers are several times lower than for intramolecular proton transfer in the gas phase. nih.gov
Intermolecular Proton Transfer Lactic Acid Tautomerizations involving the carboxylic H-atom have lower energy barriers than those involving the OH group. nih.gov
Intermolecular Proton Transfer Water Water molecule acts as a catalyst, drastically reducing the energy barrier in both ground and excited states. dergipark.org.tr

Comparative Studies of Proton Transfer Analogies between this compound and Cytosine

This compound and its isomer, cytosine, present a compelling case for comparative analysis in the study of proton transfer dynamics. Both are polyfunctional tautomeric systems possessing two labile protons and five conjugated tautomeric sites. researchgate.netmdpi.com This structural similarity means they can both undergo prototropic conversions such as amide-iminol and amine-imine tautomerism. researchgate.net However, the distinct positioning of their exocyclic functional groups—the carbonyl and amino groups are swapped—leads to significant differences in their chemical behavior and the stability of their various forms. researchgate.netdergipark.org.tr

While both molecules contain the same number of exo and endo functional groups, these differences influence the acidity and basicity of these groups, which in turn affects their interactions and stability. mdpi.com For example, theoretical studies in the gas phase reveal that while the macroscopic proton affinities for cytosine and this compound differ by less than 10 kcal mol⁻¹, the differences between microscopic proton affinities for their analogous isomers can be larger, particularly for the exocyclic groups. researchgate.net

This inherent structural difference also manifests in their photostability. Experimental and theoretical investigations have shown that the canonical amino-oxo tautomer of cytosine is notably photostable, whereas the corresponding tautomer of this compound is not and can tautomerize to an amino-hydroxy form upon UV irradiation. researchgate.nettubitak.gov.tr The deactivation processes for this compound in solution are markedly distinct from those of cytosine, a difference attributed primarily to the different tautomeric forms involved. nih.gov This divergence in behavior is a key area of research aimed at understanding why nature selected cytosine, and not this compound, as a primary component of nucleic acids. dergipark.org.tr

Protonation and Deprotonation in Ionic Forms of this compound

The study of this compound's ionic forms through protonation and deprotonation reveals complex acid-base equilibria. mdpi.com Research has been conducted on the complete isomeric mixtures of its di-deprotonated, mono-deprotonated, mono-protonated, and di-protonated species, particularly in the gas phase, which serves as a model for a non-polar environment. mdpi.com These studies estimate the microscopic (kinetic) and macroscopic (thermodynamic) acidity and basicity parameters for each step of the acid-base reactions. mdpi.commdpi.com

The stability and favored sites of protonation or deprotonation are highly dependent on the specific isomer. For the canonical tautomer of this compound, the =N1– site is favored for gaining a proton, while the –N7bH– group is a preferential site for losing a proton. mdpi.com In aqueous solutions, nuclear magnetic resonance (NMR) experiments have confirmed that the mono-cationic isomer mc-iC-137 is the predominant form. mdpi.com For the di-protonated forms, the isomeric mixture is relatively simple, consisting of two main geometrical isomers. mdpi.com

Computational studies provide insight into the relative stabilities of these ionic forms. The data below illustrates the calculated relative Gibbs free energies (ΔG) for different mono-deprotonated isomers of this compound, highlighting the preferred structures in a gaseous environment.

Isomer of Mono-deprotonated this compound (ma-iC)Relative Gibbs Free Energy (ΔG) at 298.15 K (kcal/mol)Source
ma-iC-30.0 mdpi.com
ma-iC-11.5 mdpi.com
ma-iC-7a6.0 mdpi.com
ma-iC-8a9.2 mdpi.com

Environmental and Solvation Effects on Tautomeric Composition

The equilibrium between this compound's tautomers is not fixed but is dynamically influenced by its surrounding environment. The polarity of the solvent and specific solute-solvent interactions play a critical role in determining which tautomeric forms are most stable and prevalent.

Tautomeric Equilibrium in Gas Phase versus Solution (Aqueous, Protic, Aprotic Solvents)

The tautomeric landscape of this compound changes dramatically when moving from the gas phase (an apolar environment) to solutions. nih.gov In the gas phase, intramolecular proton transfer energy barriers are exceptionally high. mdpi.com However, in solution, these barriers are significantly lowered. mdpi.com

In aqueous (polar protic) solutions, this compound is known to exist as two stable oxo tautomers. dergipark.org.tr Theoretical analysis of the free energies of various tautomers in a water medium indicates that the amino-oxo tautomer (designated as tautomer D in some studies) is the most stable form. srce.hr This contrasts with the gas phase, where other forms may be more competitive in stability. srce.hr For instance, the energy required for an H-detachment process is greater in a water medium compared to the gas phase. srce.hr

Studies using both protic and aprotic solvents have found that the deactivation pathways of photo-excited this compound are different from what is observed in the gas phase, a direct consequence of the different tautomeric compositions favored in each environment. nih.gov The 3H-ketoamino form has been identified as the most stable tautomer in polar solvents. researchgate.net Experimental work on irradiating an acetonitrile (polar aprotic) solution of this compound established an oxo → hydroxy tautomerism. dergipark.org.tr

The relative energies of different this compound tautomers in an aqueous medium, as calculated in one study, are presented below.

This compound TautomerRelative Energy in Water (kJ/mol)Source
Tautomer D (amino-oxo)0.0 (Most Stable) srce.hr
Tautomer A (imino-oxo)9.4 srce.hr
Tautomer B (imino-oxo)10.7 srce.hr
Tautomer C (amino-hydroxy)54.3 srce.hr

Theoretical and Computational Investigations of Isocytosine

Quantum Chemical Calculation Methods Applied to Isocytosine (B10225)

Early computational studies on this compound and its isomers utilized the foundational ab initio Hartree-Fock (HF) method. capes.gov.brresearchgate.net HF calculations, often coupled with basis sets like 6-31G*, have been instrumental in optimizing the molecular geometries of this compound tautomers and their hydrogen-bonded complexes. capes.gov.brresearchgate.netacs.orgacs.org For instance, HF studies have been performed on this compound-cytosine base pairs to understand their structure and stability. acs.orgacs.org These calculations revealed that even without constraints, the base pairs exhibit slight deviations from planarity. acs.org

To account for electron correlation, which is neglected in the HF approximation, second-order Møller-Plesset perturbation theory (MP2) has been widely applied. capes.gov.brnih.gov Single-point MP2 calculations on HF-optimized geometries (MP2//HF) have been used to refine the energetic properties, such as interaction and solvation energies of this compound complexes. capes.gov.bracs.org The MP2 method has also been employed to investigate the planarity of this compound's amino group, with findings suggesting that planar structures can exhibit imaginary vibrational frequencies, indicating a preference for a nonplanar conformation. researchgate.net Furthermore, comparative studies have shown that the improved SCS-MP2 (spin-component-scaled MP2) approach can offer a better balance of accuracy and computational cost than standard MP2 for describing the relative energies of this compound tautomers. capes.gov.brnih.gov

Table 1: Selected Applications of HF and MP2 Methods to this compound

MethodApplicationKey Findings
HF/6-31G Geometry optimization of this compound-cytosine (iCC) complexes. acs.orgacs.orgThe Watson-Crick-like iCC1 pair is the most stable in the gas phase and in water. acs.org
MP2/6-31G//HF/6-31G Single-point energy calculations of iCC complexes. capes.gov.bracs.orgInclusion of electron correlation refines interaction energies, crucial for stability analysis. acs.org
MP2/6-31G Geometry optimization and vibrational frequency calculations for cytosine and this compound conformers. researchgate.netPlanar amino-tautomers show imaginary frequencies, suggesting nonplanar ground-state structures. researchgate.net
SCS-MP2 Calculation of relative energies of this compound tautomers. capes.gov.brnih.govOutperforms standard MP2 in predicting tautomeric energy differences, offering high accuracy at a reasonable cost. capes.gov.brnih.gov

Density Functional Theory (DFT) has become a workhorse for studying the electronic structure of medium-sized molecules like this compound due to its favorable balance of computational cost and accuracy. researchgate.netscirp.org The B3LYP hybrid functional, in conjunction with basis sets such as 6-31++G(d,p) or aug-cc-pVDZ, is frequently used to investigate the geometries, vibrational frequencies, and relative stabilities of this compound tautomers and their complexes. researchgate.netdergipark.org.trresearchgate.netresearchgate.net DFT calculations have been crucial in studying factors that control the tautomeric equilibrium of this compound, including intermolecular hydrogen bonding and solvent effects. researchgate.net However, it has been noted that the performance of different DFT functionals can vary, with some, including the popular B3LYP, occasionally failing to predict the correct energetic ordering of tautomers. capes.gov.brnih.gov Functionals with a higher percentage of Hartree-Fock exchange, like BH-LYP, have sometimes shown better performance for this specific problem. capes.gov.brnih.gov

For investigating excited-state properties, Time-Dependent DFT (TD-DFT) is the most common approach. dergipark.org.trsrce.hrsrce.hr TD-DFT/B3LYP calculations are used to compute vertical excitation energies and to map out excited-state reaction paths, such as those involved in photo-induced tautomerism or bond dissociation. dergipark.org.trsrce.hrsrce.hr These studies have provided insights into the mechanisms of hydrogen detachment and the role of different excited states (e.g., ¹nπ, ¹ππ, ¹πσ*) in the photochemistry of this compound. dergipark.org.trsrce.hrsrce.hr The accuracy of TD-DFT results can be sensitive to the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). dergipark.org.trresearchgate.net

Table 2: Representative DFT and TD-DFT Studies on this compound

MethodApplicationKey Findings
B3LYP/6-31+G** Optimization of ground-state structures and calculation of bond dissociation energies. researchgate.netProvides reliable geometries and vibrational frequencies for hydrogen-bonded systems involving this compound models. researchgate.net
B3LYP/aug-cc-pVDZ (PCM) Study of intermolecular interactions and tautomeric equilibrium in solution. researchgate.netThe molecular environment can significantly alter the relative stabilities of this compound tautomers. researchgate.net
TD-B3LYP/aug-cc-pVDZ Calculation of vertical excitation energies and excited-state reaction paths. dergipark.org.trIdentified the ¹ππ* state as the lowest bright excited state for most tautomers and explored water-assisted hydrogen transfer mechanisms. dergipark.org.tr
TD-BLYP/6-311++G(d,p) Investigation of N1-H bond dissociation mechanisms in imino tautomers. srce.hrsrce.hrProposed that dissociation occurs via ¹πσ* excited-state paths, leading to conical intersections with the ground state. srce.hrsrce.hr

For high-accuracy benchmarks and challenging cases where electron correlation is critical, coupled-cluster (CC) methods are employed. The "gold standard," CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), provides highly reliable energetic data, often serving as a reference to gauge the performance of more approximate methods like DFT and MP2. nih.gov However, due to its high computational cost, its application is often limited to smaller systems or single-point energy calculations on geometries optimized at a lower level of theory.

The approximate coupled-cluster model CC2 offers a more computationally tractable alternative for studying excited states, particularly those with significant single-excitation character. dergipark.org.trarxiv.orgnih.gov It has been used to calculate the vertical excitation energies of this compound tautomers, providing a valuable comparison to TD-DFT results. dergipark.org.tr Studies have shown that CC2 performs well for excited states dominated by single excitations but can be less reliable for states with substantial double-excitation character. arxiv.org For ground-state properties, CC2 can be a reasonable alternative to the more expensive CCSD method. arxiv.org

Table 3: Application of Coupled Cluster Methods to this compound and Related Systems

MethodApplicationKey Findings
QCISD(T) Benchmark calculations for relative energies of DNA-base tautomers, including this compound. capes.gov.brnih.govServes as a reference standard; highlighted inaccuracies in some DFT functionals for predicting tautomer stability. nih.gov
CC2 Calculation of vertical excitation energies of this compound tautomers. dergipark.org.trProvides benchmark data for excited states, complementing TD-DFT calculations. dergipark.org.tr
CCSD(T) High-level calculation of vertical ionization potentials of DNA bases in solution. researchgate.netDemonstrates the importance of high-level correlation and environmental effects for accurate electronic properties. researchgate.net

When studying photochemical reactions, bond breaking, or regions of the potential energy surface with near-degenerate electronic states (like conical intersections), single-reference methods like HF and DFT can fail. Multi-configurational methods are required in these situations. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for qualitatively describing such complex electronic structures. nih.govdipc.org In CASSCF, a specific set of "active" electrons and orbitals, crucial for the process under study, are treated with a full configuration interaction calculation. dipc.org

For this compound, CASSCF has been used to investigate its photochemistry, particularly the nonadiabatic dynamics following UV excitation. nih.govresearchgate.netrsc.org It is essential for correctly describing the topography of potential energy surfaces, including the characterization of conical intersections that facilitate rapid, radiationless decay back to the ground state. researchgate.netrsc.org However, CASSCF only accounts for static electron correlation within the active space and often requires correction for dynamic correlation. nih.gov

To incorporate dynamic electron correlation on top of a CASSCF reference wavefunction, second-order perturbation theory is commonly applied, leading to the CASPT2 method. The extended multi-state (XMS-CASPT2) variant is particularly well-suited for studying photochemistry as it provides a balanced description of multiple electronic states and avoids issues with intruder states that can plague other formulations. researchgate.netrsc.org

XMS-CASPT2 has been employed to study the photoionization of this compound, analyzing the decay pathways of its cationic form. nih.govresearchgate.net These high-level calculations have revealed significant differences compared to CASSCF results, highlighting the crucial role of dynamic electron correlation. nih.gov For example, in keto-isocytosine+, dynamic correlation substantially reduces a key energy barrier for decay, although it does not eliminate it entirely. nih.gov This method provides smooth and accurate potential energy surface profiles, which are vital for simulating complex photo-processes and interpreting experimental results. researchgate.net

Table 4: High-Level Multi-Reference Studies on this compound

MethodApplicationKey Findings
CASSCF Investigation of nonadiabatic decay dynamics. researchgate.netrsc.orgIdentifies relevant conical intersections but can yield different excited-state lifetimes and decay channels compared to more correlated methods. researchgate.netrsc.org
XMS-CASPT2 Theoretical study of photoionization and decay of cationic this compound. nih.govresearchgate.netDynamic correlation significantly impacts geometries and energy barriers, revealing a barrier to decay in keto-isocytosine⁺. nih.gov

The Algebraic Diagrammatic Construction (ADC) scheme offers another robust, size-extensive approach for calculating correlated excited states. q-chem.com The second-order variant, ADC(2), is comparable in accuracy to methods like CC2 for singly-excited states and is computationally efficient. q-chem.com It is derived from Green's function theory and provides a reliable description of the electronic spectrum.

ADC(2) has been used in surface-hopping nonadiabatic molecular dynamics simulations to model the ultrafast excited-state dynamics of this compound's most abundant tautomers (keto and enol) in the gas phase. rsc.org These simulations predicted efficient radiationless deactivation for both forms, with distinct photorelaxation pathways involving ring-puckering or bond stretching/tilting. rsc.org Comparisons between ADC(2) and CASSCF-based dynamics have shown that the choice of electronic structure method can significantly impact the predicted excited-state lifetimes and dominant decay channels, underscoring the importance of benchmarking for these complex simulations. researchgate.netrsc.org

Table 5: Summary of ADC(2) Simulations on this compound

MethodApplicationKey Findings
ADC(2) Surface-hopping nonadiabatic molecular dynamics of keto and enol this compound. rsc.orgBoth tautomers are photostable, with ultrafast decay time constants (τ_keto = 182 fs, τ_enol = 533 fs). The keto tautomer might also undergo intersystem crossing. rsc.org
ADC(2) vs. CASSCF Comparison of nonadiabatic dynamics simulations of keto this compound. researchgate.netrsc.orgPredicted excited-state lifetimes and dominant conical intersections are highly dependent on the chosen electronic structure method. researchgate.netrsc.org

Multireference Configuration Interaction Singles and Doubles (MR-CISD)

Multireference Configuration Interaction with Singles and Doubles (MR-CISD) is a high-level quantum chemical method employed to obtain accurate and balanced descriptions of ground and excited electronic states, particularly in molecules where electron correlation effects are significant. researchgate.netnih.govwikipedia.org This method is crucial for benchmarking results from more computationally efficient approaches used in dynamics simulations. rsc.org In the study of this compound, MR-CISD calculations, often built upon orbitals from state-averaged multiconfigurational self-consistent field (SA-MCSCF) computations, serve as a reference standard. researchgate.net

For keto-isocytosine, MR-CISD has been used to benchmark the performance of methods like State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) and Algebraic Diagrammatic Construction to the second order (ADC(2)). rsc.orgresearchgate.net The analysis of reaction pathways from the ground state to various conical intersections suggests that the excited-state dynamical features predicted by MR-CISD are expected to be very similar to those obtained at the SA-CASSCF level. rsc.orgresearchgate.net This indicates that while computationally expensive, MR-CISD provides a critical validation for the potential energy surfaces and decay pathways identified by more feasible methods used in nonadiabatic dynamics simulations. acs.org The COLUMBUS program package is a notable software suite that facilitates highly efficient MR-CISD calculations. barbatti.org

Modeling of Excited-State Dynamics and Photochemical Mechanisms

The study of this compound's behavior after absorbing UV light involves modeling its excited-state dynamics to understand how it dissipates energy and avoids photochemical damage, a property known as photostability. segarra-marti.comnih.gov

Nonadiabatic Dynamics Simulations

Nonadiabatic dynamics simulations are essential for modeling the photochemical processes in this compound, as they account for transitions between different electronic potential energy surfaces. acs.org These simulations reveal that upon photoexcitation, this compound can undergo ultrafast decay back to the ground state, a key feature of photostability. researchgate.net The choice of electronic structure method significantly impacts the simulation outcomes. For instance, simulations of keto-isocytosine show that different methods predict different dominant deactivation channels and excited-state lifetimes. rsc.orgresearchgate.net

Studies comparing the State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) method with the Algebraic Diagrammatic Construction to the second order (ADC(2)) method have highlighted these differences. rsc.orgresearchgate.net While both methods identify several key conical intersections involved in the decay process, they predict different primary deactivation pathways. researchgate.netdntb.gov.ua These computational investigations are crucial for interpreting experimental results and providing a detailed picture of the tautomer-specific photodynamics of this compound and related molecules like isoguanine (B23775). rsc.org

On-the-Fly Trajectory Surface Hopping Methodologies

"On-the-fly" trajectory surface hopping (TSH) is a primary methodology for simulating nonadiabatic dynamics in molecules like this compound. researchgate.netnih.gov This approach calculates the potential energies and gradients as needed during the simulation, allowing the trajectory to evolve on adiabatic potential energy surfaces and "hop" between them at regions of strong coupling, such as near conical intersections. acs.orgnih.gov The fewest-switches surface hopping (FSSH) algorithm developed by Tully is a widely used variant of this method. researchgate.net

For keto-isocytosine, on-the-fly TSH simulations have been performed using electronic structure methods like SA-CASSCF and ADC(2). rsc.orgresearchgate.net These simulations provide insights into the geometric evolution during the nonadiabatic process. chemrxiv.org To analyze the complex ring deformations that occur during these dynamics, a "hierarchical" protocol involving dimensionality reduction and clustering has been proposed, using keto-isocytosine as a model system. chemrxiv.org This demonstrates the power of TSH methodologies to not only predict lifetimes and pathways but also to provide a deep understanding of the specific molecular motions that govern photochemical reactions. chemrxiv.orgmdpi.com

Estimation of Excited-State Lifetimes

A critical outcome of nonadiabatic dynamics simulations is the estimation of excited-state lifetimes, which quantify the time a molecule spends in an excited state before returning to the ground state. acs.org For keto-isocytosine, these estimations are highly dependent on the computational method used. rsc.orgresearchgate.net

Simulations based on the SA-CASSCF method estimate a relatively long excited-state lifetime of approximately 1000 femtoseconds (fs). researchgate.netresearchgate.net In contrast, when the ADC(2) method is employed, a much shorter lifetime, in the range of 250–350 fs, is predicted. rsc.orgresearchgate.netresearchgate.net This discrepancy highlights the sensitivity of dynamical predictions to the underlying electronic structure theory. acs.org For comparison, the related molecule cytosine has a calculated lifetime of about 0.82 picoseconds (ps) in water. researchgate.net Experimental studies on this compound in solution have also provided evidence for highly efficient nonradiative decay mechanisms occurring on sub-picosecond and picosecond timescales. nih.gov

Table 1: Calculated Excited-State Lifetimes for Keto-Isocytosine
Computational MethodEstimated Lifetime (fs)Reference
SA-CASSCF~1000 researchgate.netresearchgate.net
ADC(2)250–350 rsc.orgresearchgate.netresearchgate.net

Analysis of Conical Intersection Contributions to Nonadiabatic Decay

Conical intersections (CIs) are points of degeneracy between electronic states that act as efficient funnels for ultrafast, non-radiative decay from an excited state to the ground state. researchgate.net In keto-isocytosine, at least three different CIs have been identified as relevant to its deactivation. rsc.orgresearchgate.net These are associated with specific molecular motions, including two distinct ethylenic-type distortions (Ethyl. I and Ethyl. II) and a C=O stretching motion. researchgate.netresearchgate.netcas.cn

SA-CASSCF simulations indicate that the Ethyl. II conical intersection is the primary channel for nonadiabatic decay. researchgate.netresearchgate.net

ADC(2) simulations , however, suggest that the C=O stretching conical intersection becomes the dominant decay pathway. researchgate.netresearchgate.net

This method-dependency underscores the challenges in computational photochemistry and the importance of benchmarking against high-level calculations and experimental data to accurately describe the decay mechanisms. researchgate.netustc.edu.cnacs.org

Table 2: Dominant Conical Intersection by Computational Method for Keto-Isocytosine Decay
Computational MethodDominant Conical Intersection ChannelReference
SA-CASSCFEthylenic II (Ethyl. II) researchgate.netresearchgate.net
ADC(2)C=O Stretching researchgate.netresearchgate.net

Modeling Nuclear Relaxation of Cations

Beyond neutral molecules, computational studies have also explored the behavior of this compound cations, which are formed upon photoionization by high-energy radiation. segarra-marti.com Modeling the nuclear relaxation of these cations is crucial for understanding their photostability and potential for subsequent chemical reactions. acs.orgresearchgate.net

Theoretical investigations have been conducted on both the keto and enol tautomers of this compound cations. segarra-marti.com A significant finding is that keto-isocytosine cations exhibit sizeable energy barriers that impede relaxation from the excited state back to the cationic ground state. segarra-marti.com This suggests that the excited states of these cations could be substantially longer-lived compared to those of the canonical DNA base cytosine, which shows barrierless deactivation profiles. segarra-marti.comresearchgate.net This difference in relaxation dynamics implies that keto-isocytosine might be less photostable in its cationic form, a factor that could have been relevant in the prebiotic selection of nucleobases for genetic material. segarra-marti.com Conversely, the enol tautomer of this compound behaves more like cytosine, indicating complex relationships between structure and reactivity in these charged species. segarra-marti.com

Investigation of Dynamic Electron Correlation Effects

Dynamic electron correlation refers to the instantaneous interactions and correlated movements of electrons within a molecule. Accurately accounting for these effects is crucial for precise quantum chemical calculations, particularly for understanding the photochemistry and excited-state dynamics of molecules like this compound. osti.gov Theoretical studies employ multireference electron correlation methods, which are designed to describe both static and dynamic electron correlation in a balanced manner, providing accurate results where simpler methods might fail. osti.gov

Research on keto-isocytosine's nonadiabatic dynamics highlights the significant impact of the chosen electronic-structure method. researchgate.net For instance, simulations using the State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) method estimate an excited-state lifetime of around 1000 femtoseconds (fs). In contrast, when dynamic electron correlation is more robustly included using the second-order Algebraic Diagrammatic Construction (ADC(2)) method, a much shorter lifetime of 250-350 fs is predicted. researchgate.net This discrepancy underscores the sensitivity of dynamic predictions to the level of theory. Including dynamic electron correlation can substantially reduce calculated energy barriers; in the keto form of this compound, this reduction can be as large as 1 eV. researchgate.net

Further investigations into the photoionization of this compound compare results from Complete Active Space Self-Consistent Field (CASSCF) with those from more advanced methods like Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2), which incorporates dynamic correlation. researchgate.net Significant differences emerge, with the inclusion of dynamic correlation notably reducing the energy barrier to access conical intersections—points where potential energy surfaces cross, facilitating rapid, radiationless decay back to the ground state. researchgate.net This is critical for understanding photostability. While cytosine exhibits barrierless deactivation pathways, suggesting high photostability, keto-isocytosine is found to have significant barriers that hinder this relaxation, implying longer excited-state lifetimes and potentially lower photostability. segarra-marti.com

The choice of method also influences which decay channels are predicted to be dominant. In nonadiabatic dynamics simulations of keto-isocytosine, the SA-CASSCF level suggests that the "Ethyl. II" conical intersection is the primary decay channel. However, at the ADC(2) level, the "C=O stretching" conical intersection becomes the dominant pathway. researchgate.net These findings demonstrate that a thorough investigation of dynamic electron correlation effects is essential for an accurate theoretical description of this compound's behavior upon electronic excitation.

Simulation of Intermolecular Interactions and Solvation

Modeling Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are highly specific, directional interactions that play a central role in molecular recognition and the structure of biological systems. britannica.com They are fundamental to the pairing of nucleobases in DNA, where they hold the double helix together. libretexts.org Computational modeling is a powerful tool for investigating the intricate networks of hydrogen bonds that this compound can form with other molecules.

Theoretical studies have been conducted on hydrogen-bonded complexes between the tautomeric forms of this compound and other molecules, such as R/S-lactic acid. nih.gov Using methods like Density Functional Theory (DFT) at the B3LYP level with a 6-31+G(d) basis set, researchers have characterized the geometries and energies of these complexes. nih.gov Such studies have shown, for example, that the energy barriers for intermolecular proton transfer between this compound and lactic acid are significantly lower than for intramolecular proton transfer within this compound itself in the gas phase. nih.gov

Similarly, ab initio quantum chemical studies have modeled the hydrogen bonding between this compound and its canonical counterpart, cytosine. acs.org These investigations explored various possible hydrogen-bonding configurations to identify the most stable structures. The complex corresponding to the standard Watson-Crick pairing was found to be the global minimum on the potential energy surface, indicating it is the most stable arrangement in the gas phase. acs.org The modeling of these hydrogen-bonding networks is crucial for understanding how this compound might be recognized by or interfere with biological machinery that normally processes canonical bases.

The strength and nature of these hydrogen bonds are influenced by cooperative effects within a chain of interacting molecules. acs.org The presence of multiple intramolecular hydrogen bonds can increase the polarity and hydrogen-bond donor strength of a terminal group, significantly strengthening its intermolecular interactions. acs.org This principle applies to the networks formed by this compound, where the surrounding molecular environment can modulate the strength of its specific hydrogen bonds.

Specific Solvation Effects using Explicit Water Molecules and Implicit Solvation Models

Understanding the influence of a solvent, particularly water, on the structure and interactions of this compound is critical, as most biological processes occur in an aqueous environment. Computational chemists use several methods to model these solvation effects. wikipedia.org These can be broadly categorized as implicit models, which represent the solvent as a continuous medium with a defined dielectric constant, and explicit models, where individual solvent molecules are included in the simulation. chemeurope.comwikipedia.org

A powerful approach is the use of hybrid models, which combine both techniques. wikipedia.orgwikipedia.org In studies of this compound-cytosine (iCC) complexes, researchers have modeled the first solvation shell by explicitly including a specific number of water molecules (up to six) around the base pair. acs.org The rest of the bulk solvent is then treated as a continuum. This method allows for the detailed study of direct, specific hydrogen-bonding interactions between the solute and the immediately surrounding water molecules, while still accounting for the broader electrostatic effect of the bulk solvent in a computationally efficient manner. wikipedia.orgchemeurope.com

The inclusion of explicit water molecules has been shown to have a crucial effect on the geometry and relative stabilities of iCC complexes. acs.org When four or fewer water molecules are included, the complexes show only a slight deviation from planarity. However, when the first solvation shell is modeled with six water molecules, the complexes become significantly nonplanar. acs.org Furthermore, the presence of these explicit water molecules can alter the relative stability of different isomers. For instance, with six water molecules, the zwitterionic form of the this compound-cytosine pair becomes the second most stable structure, a result not seen in gas-phase calculations. acs.org This demonstrates that specific interactions with water molecules can stabilize charge-separated species and significantly alter molecular conformation.

Number of Explicit Water MoleculesObserved Effect on this compound-Cytosine Complex GeometryChange in Relative Stability
≤ 4Slight deviation from planarityMinimal change from gas phase
6Becomes strongly nonplanarZwitterionic form becomes the second most stable species

Calculation of Interaction and Solvation Energies (with Basis Set Superposition Error Correction)

When calculating the interaction energy between two or more molecules (a dimer or complex), a potential source of error arises from the use of finite basis sets in quantum chemical calculations. wikipedia.org This error is known as the Basis Set Superposition Error (BSSE). It occurs because the basis functions of one molecule in the complex can be "borrowed" by the other, artificially lowering the energy of the complex and thus overestimating the interaction energy. wikipedia.orgjoaquinbarroso.com

To obtain accurate interaction and solvation energies for this compound complexes, it is essential to correct for BSSE. acs.org The most common method for this is the Counterpoise (CP) correction scheme developed by Boys and Bernardi. joaquinbarroso.comuni-muenchen.de In this method, the energies of the individual molecules (monomers) are calculated using the full basis set of the entire complex. wikipedia.org This is achieved by placing "ghost orbitals"—basis functions without electrons or a nucleus—at the atomic positions of the partner molecule(s). uni-muenchen.de The difference between the monomer energy calculated with its own basis set and with the full complex's basis set gives the magnitude of the BSSE.

The general formula for the CP-corrected interaction energy (Eint) for a dimer A-B is: Eint = E(AB)AB - E(A)AB - E(B)AB Where:

E(AB)AB is the energy of the complex calculated with the full basis set.

E(A)AB is the energy of monomer A calculated with the basis functions of both A and B (ghost orbitals on B).

E(B)AB is the energy of monomer B calculated with the basis functions of both A and B (ghost orbitals on A).

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or nucleic acid. nih.govfrontiersin.org This method explores possible binding orientations (poses) of the ligand within the target's binding site and estimates the strength of the interaction, often as a binding free energy score. nih.gov Docking, frequently combined with molecular dynamics simulations, is a cornerstone of structure-based drug design. nih.gov

Flexible docking simulations have been performed on a series of this compound analogues to investigate their potential as inhibitors of the enzyme xanthine (B1682287) oxidase (XO). researchgate.net In these studies, the this compound derivatives were computationally "docked" into the active site of XO, and their binding conformations and free energies were calculated. researchgate.net The results provide insight into the key interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the ligand-receptor complex and can reveal the structural requirements for effective inhibition. researchgate.netmdpi.com

The general workflow for such a simulation involves several steps:

Preparation : The 3D structures of the ligand (this compound analogue) and the receptor (xanthine oxidase) are prepared. This may involve obtaining a crystal structure from a database like the Protein Data Bank (PDB). researchgate.netmdpi.com

Docking : A docking program (e.g., GoldScore, AutoDock) generates a multitude of possible binding poses of the ligand in the receptor's active site. nih.govresearchgate.net

Scoring : Each pose is evaluated using a scoring function that estimates the binding affinity. The poses with the most favorable scores are then analyzed. nih.gov

Analysis : The best-fit conformations are studied in detail to understand the specific atomic interactions (hydrogen bonds, pi-stacking, etc.) between the ligand and the amino acid residues of the target protein. mdpi.com

Spectroscopic Characterization and Photodynamics of Isocytosine

Infrared (IR) Spectroscopy Studies

IR spectroscopy probes the vibrational frequencies of molecules, offering a detailed fingerprint of their structural and bonding arrangements. For isocytosine (B10225), this technique is particularly valuable for identifying the different tautomers present under various conditions.

Matrix isolation is a technique where molecules are trapped within a solid, inert gas (like argon or neon) at very low temperatures. This method prevents intermolecular interactions and allows for the study of isolated molecules. When combined with FTIR spectroscopy, it becomes a powerful tool for investigating the tautomeric equilibria of this compound.

Research has shown that when this compound is isolated in a low-temperature argon or neon matrix, it exists in at least two tautomeric forms. researchgate.netdaneshyari.comsci-hub.se The experimental IR spectra reveal the presence of both the amino-oxo and the amino-hydroxy forms. sci-hub.sesemanticscholar.org The amino-hydroxy form is identified by characteristic OH stretching vibrations in the IR spectrum. dergipark.org.tr

UV irradiation of the matrix-isolated this compound can induce tautomerization. It has been demonstrated that UV light (e.g., at λ=308 nm) can convert the amino-oxo tautomer into the amino-hydroxy form. semanticscholar.orgdergipark.org.tr This photochemical reaction leads to a decrease in the intensity of IR bands corresponding to the oxo form and an increase in the intensity of bands for the hydroxy form, providing a clear method for assigning spectral features to specific tautomers. sci-hub.se The ratio of the oxo to hydroxy tautomers after irradiation has been estimated, further quantifying the equilibrium shift. dergipark.org.tr

Theoretical calculations, often performed in conjunction with experimental work, help to predict the vibrational frequencies of different tautomers, aiding in the assignment of the observed IR bands. sci-hub.se These combined experimental and theoretical studies are crucial for understanding the intrinsic stability and interconversion of this compound tautomers in an isolated environment. bibliotekanauki.pl

In the solid state, intermolecular interactions, such as hydrogen bonding, play a significant role in determining the predominant tautomeric form. Solid-state IR absorption spectroscopy provides information about the structure of this compound in its crystalline form.

Early studies using potassium bromide (KBr) pellets for IR analysis concluded that in the solid state, this compound primarily exists in the keto (amino-oxo) form. acs.org This is in contrast to its canonical isomer, cytosine, which was suggested to exist in the enol form in the solid state. acs.org The IR spectrum of solid this compound is characterized by broad and rounded bands, which can be indicative of an amorphous solid before annealing into a polycrystalline form. uc.pt The analysis of the solid-state spectrum helps in understanding how crystal packing forces influence the tautomeric preference of the molecule. scilit.comscilit.comacs.org

Comparing the solid-state spectra with those from matrix isolation or solution studies highlights the profound effect of the environment on the tautomeric equilibrium of this compound.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy for Tautomeric Equilibria

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy orbitals, and the resulting spectrum provides a unique electronic fingerprint.

UV-Vis spectroscopy serves as a fundamental technique for the qualitative and quantitative analysis of compounds by measuring light absorption at different wavelengths. mt.com Each molecule has a unique UV-Vis spectrum, which can be used as a "fingerprint" for identification. mdpi.comfrontiersin.org

For this compound, the UV absorption spectrum is characterized by distinct bands corresponding to π→π* and n→π* electronic transitions. dergipark.org.trresearchgate.net In an unirradiated acetonitrile (B52724) solution, this compound shows absorption maxima around 287 nm and 222 nm. researchgate.net These signals provide a spectroscopic fingerprint that can be used to monitor the molecule's presence and changes in its electronic structure under different conditions, such as during photochemical reactions. nih.govresearcher.life

The UV-Vis spectrum of this compound is a composite of the spectra of all tautomers present in the sample. Assigning specific absorption bands to individual tautomers can be challenging based on experimental data alone. Therefore, correlating experimental UV curves with theoretically simulated spectra is a powerful approach for tautomer assignment. nih.gov

Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT) or complete active space self-consistent field (CASSCF) methods, can predict the vertical excitation energies and oscillator strengths for each tautomer. dergipark.org.trnih.gov By simulating the UV spectrum as a weighted sum of the calculated spectra for individual tautomers, researchers can determine the relative populations of these tautomers in the experimental sample. nih.govresearchgate.net

For instance, in aqueous solutions, theoretical simulations have helped to identify the contributions of the iCD (oxo-amino) and iCE (a different oxo-amino) tautomers to the experimental UV spectrum. dergipark.org.tr This combined approach has been essential in explaining the photostability and photoreactivity of this compound, showing that while the amino-oxo tautomer of cytosine is photostable, the corresponding form of this compound can tautomerize to the amino-hydroxy form upon UV irradiation. researchgate.netresearchgate.net This methodology indicates that a satisfactory reproduction of the matrix-isolation UV spectrum requires the consideration of multiple tautomeric forms. nih.gov

Similar to IR spectroscopy, the UV absorption of this compound in the solid state provides insights into its electronic structure as influenced by the crystalline environment. By preparing visually clear disks of this compound diluted in solid potassium bromide, both UV and IR spectra can be measured on the same sample, allowing for direct correlation. acs.org

Early solid-state UV spectroscopy studies suggested that the absorption maximum of this compound in the solid state is different from that in solution. This shift indicates that the electronic structure is altered, likely due to enolization or different hydrogen bonding patterns upon dissolution. acs.org These pioneering studies highlighted that this compound exists in the keto form in the solid state. acs.orgscilit.comacs.org The comparison between solid-state and solution spectra is crucial for understanding the environmental effects on the electronic properties and tautomeric preferences of this compound.

Correlation of Experimental UV Curves with Simulated Theoretical Spectra for Tautomer Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, NMR studies in both solution and the solid state have been instrumental in elucidating its complex tautomeric behavior, protonation states, and interactions with other molecules, such as metal ions.

¹H NMR spectroscopy is a crucial tool for determining the specific binding sites of metal ions to this compound. This compound possesses multiple potential coordination sites, and ¹H NMR allows for the precise identification of the nitrogen atom involved in the metal complex.

In solution, this compound primarily exists as two major keto tautomers: one with a proton at the N1 position and another with a proton at the N3 position. nih.govacs.org Studies on the complexation of this compound with palladium(II) and platinum(II) species have shown a distinct preference for coordination at the N3 site. nih.govacs.org This preference was determined by monitoring the changes in the ¹H NMR spectrum of this compound upon the addition of the metal complexes. The pD (the measure of acidity or basicity in a deuterium (B1214612) oxide solvent) dependence of the this compound proton resonances allows for the identification of the individual complexed species in solution. nih.govacs.org

The deprotonation constants (pKa values) of the this compound tautomers when complexed with dienPd(II) and dienPt(II) have been determined through these NMR titrations. These studies reveal that the N3-linked isomers are generally more stable than the N1-linked isomers, a finding supported by computational calculations. nih.govacs.org The stability of the N3 linkage is suggested to be influenced by intramolecular hydrogen bonding between the ligands on the metal and the exocyclic groups of the this compound ring. nih.gov

Table 1: pKa Values for Deprotonation of this compound-Metal Complexes

Metal ComplexLinkage IsomerpKa (calculated for H₂O)
dienPd(II)N36.5 nih.gov
dienPt(II)N36.4 nih.gov
dienPd(II)N16.2 nih.gov
dienPt(II)N16.0 nih.gov

Solid-state NMR (ssNMR) spectroscopy provides invaluable insights into the structural characteristics of this compound in its crystalline form, complementing data from diffraction techniques. A significant feature of solid this compound is that it crystallizes with two different tautomers present in a 1:1 ratio, similar to the base pairing observed in DNA. rsc.orgrsc.orgnih.gov This unique arrangement offers a model system for studying intermolecular interactions.

A key application of ssNMR in the study of this compound is the characterization of intermolecular hydrogen bonds. By combining ssNMR data with X-ray diffraction and Gauge-Including Projector Augmented Wave (GIPAW) calculations, precise structural parameters, such as the geometries of these hydrogen bonds, can be determined. rsc.orgrsc.org For instance, ¹H ssNMR spectra, particularly those acquired under fast magic-angle spinning (MAS), can resolve distinct signals for protons in different environments. researchgate.net It has been shown that the ¹H chemical shift of a proton involved in an intermolecular hydrogen bond is substantially different from that of a free, non-hydrogen-bonded NH proton, with a difference of approximately 3 ppm. rsc.orgresearchgate.net This distinction allows for the direct probing of hydrogen-bonding networks within the crystal lattice.

In solution, the tautomers of this compound are in a state of rapid equilibrium. rsc.orgresearchgate.net This fast exchange means that standard solution NMR spectra typically show only averaged signals for the different tautomeric forms, making it difficult to characterize individual species. rsc.orgresearchgate.netsemanticscholar.org

Despite this challenge, solution NMR techniques, particularly variable-temperature NMR, are powerful methods for studying these tautomeric equilibria. nih.govsemanticscholar.org By lowering the temperature, the rate of exchange between tautomers can be slowed, sometimes allowing for the resolution of signals from individual tautomers. rsc.org These experiments have confirmed that this compound exists as a mixture of two stable tautomers in solution. nih.govsemanticscholar.org The equilibrium can be influenced by substituents on the this compound ring and by intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.govsemanticscholar.org

Furthermore, solution ¹H NMR is used to study the protonation and deprotonation events of this compound. nih.govacs.orgpsnc.pl By monitoring the chemical shifts of the protons as a function of the solution's pH or pD, one can identify the sites of protonation and deprotonation and determine the corresponding pKa values. nih.govacs.org This information is fundamental to understanding this compound's acid-base chemistry and its behavior in biological systems.

NMR crystallography is an emerging field that integrates data from solid-state NMR with traditional crystallographic methods, primarily X-ray diffraction, to achieve a more complete structural description of crystalline materials. rsc.orgrsc.orgworktribe.com While diffraction provides information on the long-range periodic order in a crystal, ssNMR offers detailed insights into the local chemical environment of specific nuclei. rsc.orgrsc.orgworktribe.com

For this compound, NMR crystallography has been particularly useful for refining structural details that are often difficult to ascertain from diffraction data alone, such as the precise positions of hydrogen atoms. rsc.orgjyu.fi The combination of experimental ssNMR measurements of chemical shifts with quantum chemical calculations (like GIPAW) allows for the validation and refinement of crystal structures determined by X-ray diffraction. rsc.orgrsc.orgrsc.org This approach has been successfully applied to this compound to obtain highly accurate geometries of the intermolecular hydrogen bonds that define its solid-state structure. rsc.orgrsc.org The NMR spectrum also provides a direct count of the number of molecules in the crystallographic asymmetric unit (Z'), which can offer insights into crystal symmetry and potential phase transitions. worktribe.com

Solution NMR for Characterizing Tautomeric Equilibria and Protonation/Deprotonation

Ultrafast Time-Resolved Spectroscopy for Excited-State Dynamics

Ultrafast time-resolved spectroscopy techniques are essential for investigating the photodynamics of molecules, revealing the pathways and timescales of de-excitation after absorbing UV light. These processes are critical for understanding the photostability of nucleobases and their analogues.

Resonant two-photon ionization (R2PI) spectroscopy is a sensitive, gas-phase technique used to study the electronic states and excited-state dynamics of molecules. Studies on jet-cooled this compound have utilized R2PI to probe the lifetimes of its different tautomers in the first electronically excited state (S₁). researchgate.netacs.orgacs.org

These experiments have revealed significant differences in the photodynamics of this compound's tautomers. The Watson-Crick (WC) keto tautomer of this compound exhibits a single, rapid excited-state decay with a rate of approximately 10¹⁰ s⁻¹ (a lifetime of about 100 picoseconds). acs.orgacs.org In contrast, the enol tautomer displays more complex dynamics with multiple decay rates, the fastest of which is about seven times slower than that of the WC form. researchgate.netacs.org

The rapid, efficient de-excitation of the WC tautomer is a hallmark of photostability, a property thought to be crucial for the selection of nucleobases in prebiotic chemistry. acs.org The excited-state dynamics of this compound show striking similarities to those of guanine (B1146940), more so than to its structural isomer cytosine, suggesting that the pyrimidine (B1678525) moiety, which is chemically identical in this compound and guanine, may dominate their photodynamic behavior. acs.orgacs.org

Table 2: Excited-State Decay Rates for this compound Tautomers from R2PI Spectroscopy

This compound TautomerDecay CharacteristicsDecay Rate (s⁻¹)
Watson-Crick (Keto)Single exponential decay~1 x 10¹⁰ acs.orgacs.org
EnolMulti-exponential decayFastest component is ~7x slower than WC form researchgate.netacs.org

Femtosecond Broadband Time-Resolved Fluorescence

Femtosecond broadband time-resolved fluorescence (fs-TRF) spectroscopy has been a key technique in elucidating the ultrafast excited-state dynamics of this compound. researchgate.netnih.gov This method allows for the direct observation of the decay of fluorescent species on a sub-picosecond to picosecond timescale following photoexcitation.

Studies combining fs-TRF with transient absorption spectroscopy have provided direct evidence for a highly efficient nonradiative decay mechanism in this compound. researchgate.netnih.gov Specifically, upon photoexcitation, the keto-N(3)H form of this compound undergoes internal conversion from the initially populated ππ* state. This process is exceptionally fast, occurring within subpicoseconds and picoseconds. researchgate.netnih.gov The solvent environment, particularly the ability to form hydrogen bonds, plays a significant role in the tautomeric composition of this compound in solution and influences the dynamics of these deactivation pathways. researchgate.netnih.gov The deactivation processes observed for this compound in solution are notably different from those of cytosine and from this compound in the gas phase, primarily due to the different tautomeric forms involved. researchgate.netnih.gov

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption of transient excited states. edinst.com In the study of this compound, TA spectroscopy complements fs-TRF by providing information about non-emissive excited states and their decay kinetics. researchgate.netnih.gov

Following photoexcitation of this compound, TA spectra reveal changes in absorption due to the depletion of the ground state (ground-state bleach) and the formation of excited-state absorption bands. researchgate.netnih.govedinst.com The evolution of these transient signals over time provides insights into the lifetimes of the excited states and the pathways through which they decay. For instance, research on an equimolar mixture of isoguanine (B23775) and this compound in an aqueous solution using TA spectroscopy has been employed to investigate the mechanism of excited-state proton transfer (ESPT) between the two bases. researchgate.net The transient spectra, recorded after UV excitation, show the dynamic changes as the system evolves, indicating tautomeric conversion between the nucleobases. researchgate.net

The combination of fs-TRF and TA spectroscopy has been instrumental in demonstrating the high photostability of this compound in solution. researchgate.netnih.gov

Characterization of Excited-State Deactivation Pathways and Rates

The deactivation of photoexcited this compound involves several competing pathways, including internal conversion and intersystem crossing. The efficiency and rates of these pathways determine the photostability of the molecule.

In the gas phase, nonadiabatic molecular dynamics simulations suggest that both the keto and enol tautomers of this compound undergo efficient radiationless deactivation to the electronic ground state. rsc.org The dominant photorelaxation pathway for the enol form is through ring-puckering on the ππ* potential energy surface, while for the keto form, it involves C=O stretching and N–H tilting on the nπ* surface. rsc.org The calculated time constants for these deactivation processes are τketo = 182 fs and τenol = 533 fs. rsc.org

In solution, studies have shown a highly efficient nonradiative mechanism through internal conversion from the ππ* state of the keto-N(3)H form, occurring on a subpicosecond and picosecond timescale. researchgate.netnih.gov The solvent plays a crucial role in modulating these deactivation pathways. researchgate.netnih.gov

Table 1: Excited-State Deactivation Data for this compound

TautomerEnvironmentDeactivation PathwayRate/Time Constant
KetoGas PhaseRadiationless Deactivation182 fs
EnolGas PhaseRadiationless Deactivation533 fs
KetoGas PhaseIntersystem Crossing (S1 → T1)8.02 × 1010 s−1
Keto-N(3)HSolutionInternal ConversionSub-picosecond to picosecond

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Tandem Mass Spectrometry for Investigating Ionic Forms and Dissociation Pathways

Tandem mass spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis, typically involving collision-induced dissociation (CID) to fragment the ions. nih.gov This method is invaluable for elucidating the structure of ions and their fragmentation mechanisms. southampton.ac.uk

In the context of nucleobases and their analogues, tandem mass spectrometry has been used to investigate the intrinsic properties of these molecules in the gas phase, free from solvent effects. researchgate.net By activating ions through collisions with an inert gas, their dissociation pathways can be mapped out. nih.gov This provides fundamental information about the strength of chemical bonds and the stability of different ionic forms. chemrxiv.org

For example, studies on related systems, such as base-pair radical cations, have utilized guided-ion beam tandem mass spectrometry to measure product ion mass spectra as a function of collision energy. rsc.org This allows for the determination of cross-sections and threshold energies for various dissociation pathways. rsc.org Such experimental data, often combined with theoretical calculations, helps to identify the structures of the product ions and map the potential energy surfaces of the reactions. rsc.org While specific tandem mass spectrometry studies focused solely on this compound are not detailed in the provided results, the techniques described are directly applicable to investigating its ionic forms and dissociation pathways, providing insights into its gas-phase chemistry and stability. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly of Isocytosine

Hydrogen Bonding Networks Involving Isocytosine (B10225)

Hydrogen bonding is the cornerstone of molecular recognition and self-assembly for this compound. Its ability to act as both a hydrogen bond donor and acceptor allows for the formation of intricate and stable networks. This compound is subject to prototropic tautomerism, primarily existing in the 1H-ketoamino and 3H-ketoamino forms. mdpi.com The less stable 1,2-I tautomer possesses an acceptor-acceptor-donor (AAD) hydrogen-bonding pattern, while the more stable 2,3-I tautomer has a donor-donor-acceptor (DDA) pattern. semanticscholar.org This tautomeric flexibility is a key determinant of its hydrogen bonding behavior.

While intermolecular hydrogen bonds are dominant in the supramolecular chemistry of this compound, intramolecular hydrogen bonding can play a role in the stability of its metal complexes. In certain palladium(II) and platinum(II) complexes, intramolecular hydrogen bonds can form between the this compound ligand and co-ligands. nih.govacs.org For instance, in complexes with ligands like diethylenetriamine (B155796) (dien), hydrogen bonding between the exocyclic groups of this compound and the amine ligands of dien can contribute to the stability and preferential coordination of specific tautomers. nih.gov Density functional theory (DFT) calculations suggest that while these intramolecular hydrogen bonds contribute to the preference for N3 coordination, the inherent strength of the Pt-N3 bond is the more significant factor. nih.govacs.org In some palladium(II) complexes with specific tridentate ligands, the formation of two intramolecular hydrogen bonds can enforce the selective coordination of nucleobases. mdpi.com

The complementary hydrogen bonding patterns of this compound's tautomers facilitate the formation of stable dimers. The AAD pattern of the 1,2-I tautomer is complementary to the DDA pattern of the 2,3-I tautomer, allowing them to form a dimer interconnected by three hydrogen bonds, analogous to the guanine-cytosine base pair. semanticscholar.org This dimer is the fundamental structural motif in solid this compound, where both tautomers are present in a 1:1 ratio, and has also been observed in solution. semanticscholar.orgresearchgate.net

This compound also forms stable intermolecular complexes with cytosine. In co-crystals of cytosine and 5-isopropyl-6-methylthis compound, the two molecules are linked by a hydrogen bonding motif similar to that of the guanine-cytosine base pair in DNA. rsc.org This interaction is further stabilized by hydrogen bonds to adjacent molecules, creating a heterosynthon. rsc.org In the presence of 1-methylcytosine, the N3H tautomer of this compound is selectively crystallized, forming a complex where pairs are held together by three hydrogen bonds. nih.gov These interactions lead to the formation of an infinite tape structure through additional hydrogen bonds between identical molecules. nih.gov Theoretical studies have also investigated the intermolecular hydrogen bonding and proton transfer between this compound tautomers and other molecules like lactic acid. nih.gov

Hydrogen Bonding Patterns in this compound Complexes
ComplexInteracting MoleculesKey Hydrogen Bonding PatternResulting Supramolecular StructureReference
This compound DimerThis compound (1,2-I tautomer) and this compound (2,3-I tautomer)Three intermolecular hydrogen bonds (AAD-DDA)Dimeric unit semanticscholar.org
This compound-Cytosine ComplexThis compound and CytosineGuanine-Cytosine-like motifHeterosynthon stabilized chains rsc.org
This compound - 1-Methylcytosine ComplexThis compound (N3H tautomer) and 1-MethylcytosineThree hydrogen bonds between partnersInfinite tape structure nih.gov

The formation of co-crystals provides a powerful method to study and control the hydrogen bonding patterns of this compound. In a co-crystal of 5-fluorocytosine (B48100) and this compound monohydrate, the molecules form nearly coplanar Watson-Crick-like base pairs. mdpi.com The this compound molecule exists as the 3H-ketoamino tautomer, and the pairing occurs through a DAA/ADD three-point hydrogen bonding interaction, resulting in an R²₂(12) graph-set motif. mdpi.com This demonstrates that complementary binding can favor the crystallization of specific tautomers. mdpi.com Additional hydrogen bonds involving water molecules create a three-dimensional polymeric structure. mdpi.com

Similarly, co-crystals of cytosine with dicarboxylic acids often exhibit a self-assembled cyclic pattern with an R²₂(12) motif, formed by a pair of N-H···O hydrogen bonds within a cytosine dimer. acs.org This self-recognition pairing resembles the Watson-Crick pairing of guanine (B1146940) and cytosine, but lacks the central N-H···N interaction. acs.org

One of the most significant aspects of this compound's hydrogen bonding capability is its role in forming non-canonical base pairs, most notably with isoguanine (B23775). The isoguanine-isocytosine (isoG-isoC) pair forms a standard Watson-Crick geometry but with a hydrogen bonding pattern that is distinct from the natural A-T and G-C pairs. glenresearch.comnih.gov This artificial base pair, first proposed in 1962, has become a cornerstone in the effort to expand the genetic alphabet. jst.go.jp

The isoG-isoC pair is stabilized by three hydrogen bonds and is generally more stable than the canonical base pairs. nih.gov However, the fidelity of enzymatic replication of the isoG-isoC pair can be compromised by the tautomerization of isoguanine to its enol form, which can mispair with thymine (B56734). nih.gov Despite this challenge, the isoG-isoC pair has been successfully incorporated into DNA and RNA, demonstrating its potential for use in synthetic biology. glenresearch.comjst.go.jp

Characteristics of the Isoguanine-Isocytosine Base Pair
FeatureDescriptionSignificanceReference
GeometryStandard Watson-Crick geometryCompatibility with the DNA double helix structure glenresearch.com
Hydrogen BondingThree hydrogen bonds, with a pattern distinct from A-T and G-C pairsHigh stability, often greater than natural base pairs nih.gov
ApplicationExpansion of the genetic alphabet in synthetic biologyAllows for the creation of semi-synthetic organisms with novel genetic information jst.go.jp
ChallengeTautomerization of isoguanine can lead to mispairing with thymineReduces the fidelity of replication and transcription nih.gov

Characterization of Hydrogen Bonding Patterns in Co-crystals

Complexation with Metal Ions

This compound possesses multiple potential coordination sites, making it an effective ligand for a variety of metal ions. The study of these complexes is crucial for understanding the potential roles of metal ions in biological systems and for the design of new materials.

Studies involving palladium(II) and platinum(II) have revealed a distinct preference for specific binding sites on the this compound molecule. While this compound exists as an equilibrium of two major tautomers in solution, reactions with Pd(II) and Pt(II) amine species show a clear preference for coordination at the N3 position of the N1H tautomer. nih.govacs.org This preference is observed for complexes such as (dien)Pd(II) and (dien)Pt(II). acs.org

Ab initio and DFT calculations support these experimental findings, consistently showing that the N3 linkage isomers are more stable. nih.govacs.org The reasons for this preference are twofold: the inherent strength of the Pt-N3 bond and stabilizing intramolecular hydrogen bonds that can form between the this compound ligand and the other ligands on the metal center. nih.govacs.org

With an excess of the metal complex, dinuclear species can also form, where both the N1 and N3 positions of this compound are coordinated by metal ions. nih.gov The self-assembly of Pt(II) complexes containing this compound at a solid/liquid interface has also been demonstrated, leading to the formation of discrete polygonal architectures held together by hydrogen bonds between the this compound moieties. rsc.org

Investigation of Coordination Chemistry

The coordination chemistry of this compound (ICH) is fundamentally influenced by its existence as two primary tautomers in solution: the 1H-ketoamino form (1a), where a proton is on the N1 nitrogen, and the 3H-ketoamino form (1b), where the N3 nitrogen is protonated. acs.orgnih.gov In aqueous solutions, these two tautomers are present in nearly equal amounts. acs.org However, studies involving reactions with palladium(II) and platinum(II) am(m)ine species, such as (dien)Pd(II) and (dien)Pt(II) (where 'dien' is diethylenetriamine), have revealed a distinct preference for metal coordination at the N3 position of the 1a tautomer. acs.orgnih.gov This binding preference has been confirmed through 1H NMR spectroscopy. acs.org

Initially, it was thought that intramolecular hydrogen bonding between the this compound ligand and the co-ligands on the metal center was the primary driver for this selectivity. acs.org However, further Density Functional Theory (DFT) calculations suggest that while these hydrogen bonds do contribute to the stability of the complex, the major determining factor is the inherently stronger Pt-N3 bond that forms with the 1a tautomer. nih.gov Ab initio calculations performed on various platinum-isocytosine complexes consistently show that the N3 linkage isomers are thermodynamically more stable, which aligns with experimental observations. acs.org

Under conditions with an excess of the metal complex, dinuclear species can be formed where the this compound ligand is coordinated by two metal centers at both the N1 and N3 positions. nih.gov The crystal structure of one such mononuclear complex, (dien)Pd(ICH-N3)2, has been successfully determined, providing concrete structural evidence for the N3 coordination mode. acs.org

Formation of Discrete Polygonal Supramolecular Architectures with Metal Complexes

The hydrogen-bonding capabilities of this compound have been harnessed to direct the assembly of metal complexes into highly ordered supramolecular structures. rsc.orgrsc.org A notable example involves a platinum(II) complex functionalized with a pyridine-isocytosine ligand (Pt-Py-iCyt). rsc.org At a solid/liquid interface, this complex self-assembles into a variety of discrete, polygonal architectures. rsc.orgrsc.orgnih.gov

These assemblies are formed and stabilized by intermolecular hydrogen bonds between the this compound moieties of adjacent metal complexes. rsc.org In-situ scanning tunneling microscopy (STM) has been instrumental in visualizing these structures, revealing the formation of trimers, tetramers, pentamers, and hexamers coexisting on the surface. rsc.orgrsc.orgnih.gov The formation of these diverse polygonal motifs is governed by different hydrogen bonding patterns. For instance, the hexameric (iC6) and partial hexameric (1/2iC6) structures are stabilized by O(3)⋯H–N(6) and N(4)⋯H–N(5) hydrogen bonds between the this compound units. rsc.org In contrast, the assembly of trimers (iC3), tetramers (iC4), and pentamers (iC5) is explained by the presence of O(3)⋯H–N(6) electrostatic interactions. rsc.org Density Functional Theory (DFT) calculations have provided deeper thermodynamic insight into the formation of these complex architectures. rsc.org

Self-Assembly Mechanisms

Two-Dimensional Assembly at Solid/Liquid Interfaces

The self-assembly of this compound derivatives into two-dimensional (2D) nanostructures is a process governed by a delicate balance of intermolecular and molecule-substrate interactions. unibo.it At the interface between a liquid solvent and a solid substrate, typically Highly Oriented Pyrolytic Graphite (HOPG), this compound molecules arrange into highly ordered monolayers. rsc.orgrsc.org This process is a powerful method for structuring surfaces with nanoscale precision. rsc.orgunibo.it

The primary driving force for the 2D self-assembly of this compound is hydrogen bonding, which provides directional control over the formation of supramolecular architectures. unibo.it Depending on the chemical groups attached to the this compound core, different structural motifs can be programmed. For example, some functionalized this compound derivatives have been shown to form extended, one-dimensional ribbon-like patterns, while others form discrete, macrocyclic hexamers through hydrogen bonding. unibo.itrsc.org The choice of solvent also plays a crucial role in the final assembled structure, influencing the interactions at the solid/liquid interface. unibo.it

Imaging of Self-Assembled Structures via Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is an indispensable tool for studying the self-assembly of this compound on surfaces, offering sub-nanometer resolution that allows for direct visualization of the resulting supramolecular architectures. rsc.orgunibo.it This technique has been pivotal in unraveling the structure and dynamics of 2D assemblies at the solid/liquid interface. rsc.orgunimi.it

STM imaging has provided unambiguous evidence for the formation of various ordered patterns by this compound derivatives. Researchers have used STM to characterize both the ribbon-like motifs and the discrete polygonal assemblies formed by these molecules. rsc.orgunibo.itrsc.org For the Pt(II) complex of this compound, STM not only revealed the coexistence of trimers, tetramers, pentamers, and hexamers but also allowed for their statistical analysis on the surface. rsc.org To gain a more profound understanding of the observed structures, experimental STM images are frequently complemented by theoretical STM simulations. This combination allows for the precise assignment of molecular orientation and electronic features within the self-assembled patterns. rsc.org

Influence of Chemical Functionalization on Self-Assembly Behavior

The chemical functionalization of the this compound molecule is a key strategy for controlling its self-assembly behavior and the resulting supramolecular architecture. rsc.org By attaching different substituents to the this compound core, it is possible to steer the assembly process toward specific structural outcomes. rsc.orgacs.org

A study comparing two different this compound derivatives demonstrated this principle effectively. An this compound functionalized with a 6-[4-(octyloxy)phenyl] group was observed to form one-dimensional, ribbon-like structures at the solid-liquid interface. rsc.org In contrast, an this compound bearing a 6-[3,4,5-(triethoxy)phenyl] group self-assembled into discrete, macrocyclic hydrogen-bonded hexameric motifs under similar conditions. rsc.org Interestingly, the functionalization of this compound with a pyridine (B92270) unit did not fundamentally alter its intrinsic tendency to form ribbon-like structures when assembled on its own. rsc.org However, this specific functionalization was crucial for the subsequent coordination with Pt(II) and the formation of the discrete polygonal architectures discussed previously. rsc.org This highlights how chemical modification can introduce new functionalities and guide the formation of more complex, multi-component systems.

Derivative/ComplexObserved Supramolecular ArchitectureKey InteractionImaging Technique
6-[4-(octyloxy)phenyl]this compound1D Ribbons rsc.orgHydrogen BondingSTM
6-[3,4,5-(triethoxy)phenyl]this compoundMacrocyclic Hexamers rsc.orgHydrogen BondingSTM
Pt(II) complex with pyridine-isocytosine (Pt-Py-iCyt)Discrete Trimers, Tetramers, Pentamers, Hexamers rsc.orgrsc.orgHydrogen BondingSTM

Co-crystallization and Solid-State Structural Characterization

Co-crystallization is a crystal engineering technique used to create multi-component solid forms, which can modify the physicochemical properties of the constituent molecules. ijpcbs.com this compound, with its versatile hydrogen bonding capabilities, is an excellent candidate for forming co-crystals. nih.govmdpi.com The solid-state structure of these co-crystals is primarily determined using single-crystal X-ray diffraction (SXRD), which provides atomic-level detail of the molecular arrangement. ijpcbs.commdpi.com

Further studies have shown that this compound's tautomers can be selectively crystallized with different partners. The N3H tautomer (1b) selectively co-crystallizes with 1-methylcytosine, forming an infinite tape structure held together by hydrogen bonds. nih.gov Meanwhile, the N1H tautomer (1a) forms a co-crystal with protonated this compound. nih.gov

Co-crystal ComponentsStoichiometryKey Hydrogen Bonding MotifTautomers Present
5-Fluorocytosine, this compound, Water mdpi.com1:1:1Three-point DAA/ADD recognition5-Fluorocytosine (1H-ketoamino), this compound (3H-ketoamino)
This compound, 1-Methylcytosine, Water nih.gov1:2:1Three hydrogen bonds between componentsThis compound (N3H tautomer)
This compound, Protonated this compound nih.gov1:1Three hydrogen bonds between partnersThis compound (N1H tautomer)

Crystal Structure Determination

The crystal structure of this compound has been a subject of detailed investigation, revealing a unique arrangement of its tautomeric forms. X-ray diffraction analysis has been instrumental in elucidating the three-dimensional structure of this compound in the solid state.

Early studies determined that this compound crystallizes in the monoclinic space group P21/n. iucr.org The unit cell contains eight molecules, meaning there are two crystallographically independent molecules in the asymmetric unit. iucr.org A significant finding from these structural analyses is that crystals of this compound are composed of two distinct tautomers coexisting in a 1:1 ratio. iucr.orgnih.gov These tautomers are hydrogen-bonded to each other, forming a base pair analogous to the guanine-cytosine pairing in DNA. iucr.org The hydrogen bonds involved are N(7B)-H···O(8A), N(3B)-H···N(3A), and O(8B)···H-N(7A), with lengths of 2.861 Å, 2.908 Å, and 2.904 Å, respectively. iucr.org These base pairs are further linked by N-H···N hydrogen bonds to form nearly planar tetramers. iucr.org The structure of this compound has been redetermined with higher precision, confirming the presence of a triply hydrogen-bonded adduct of the two tautomers in a 1:1 ratio, exhibiting Watson-Crick base pairing. researchgate.net

A more recent investigation into a cytosine analog, 5-bromo-6-benzylamino this compound, showed that it crystallizes in the space group P21/c. tandfonline.com In this structure, the this compound ring is protonated at the N(3) position. tandfonline.com The stability of this crystal structure is maintained by intermolecular N-H···N and N-H···O hydrogen bonds. tandfonline.com

Table 1: Crystallographic Data for this compound and a Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef
This compoundMonoclinicP21/n8.74511.41210.41494.798 iucr.org
5-Bromo-6-benzylamino this compoundMonoclinicP21/c11.3937.34114.42592.064 tandfonline.com

Formation of Isomorphic and Isostructural Co-crystals (e.g., with 5-Fluorocytosine)

This compound has been shown to form co-crystals with other nucleobases, a phenomenon of significant interest for the development of new materials with tailored properties. A notable example is the formation of a co-crystal with 5-fluorocytosine.

The co-crystal of 5-fluorocytosine and this compound monohydrate (C₄H₄FN₃O·C₄H₅N₃O·H₂O) represents the first documented instance of isomorphic and isostructural binary co-crystals of pyrimidine (B1678525) nucleobases. mdpi.comuniroma1.it Isomorphism refers to different chemical substances having the same crystal form, while isostructuralism means they have the same structure, including the arrangement of atoms. This co-crystal's structure shows remarkable similarities to the (1:1) 5-fluorocytosine/5-fluorothis compound monohydrate molecular complex. mdpi.comresearchgate.net

In the co-crystal, 5-fluorocytosine exists in its 1H-ketoamino tautomeric form, while this compound is present as the 3H-ketoamino tautomer. mdpi.comresearchgate.netdntb.gov.ua This specific pairing is facilitated by complementary DAA/ADD (Donor-Acceptor-Acceptor / Acceptor-Donor-Donor) hydrogen bonding interactions, which stabilize the crystallization of these particular tautomers. mdpi.comresearchgate.net The resulting base pairs are nearly coplanar and form a Watson-Crick-like arrangement. mdpi.comresearchgate.net The robustness of the supramolecular architecture, based on a three-point recognition synthon, is credited for the observed isostructurality. mdpi.com The crystal packing is further stabilized by additional hydrogen bonds involving the water molecule, creating a three-dimensional polymeric structure. mdpi.comresearchgate.net

Table 2: Tautomeric Forms in the 5-Fluorocytosine/Isocytosine Co-crystal

ComponentTautomeric Form
5-Fluorocytosine1H-ketoamino
This compound3H-ketoamino

Identification of Tautomeric Forms within Solid State Structures

The ability of this compound to exist in different tautomeric forms is a key feature of its solid-state chemistry. In its pure crystalline form, this compound is composed of two distinct tautomers in a 1:1 ratio. iucr.orgnih.gov These are the N1H and N3H tautomers. nih.gov This contrasts with many other nucleobases where one tautomer is significantly more stable and dominates in the solid state. nih.gov The coexistence of these two tautomers in the crystal lattice allows for the formation of a self-dimer linked by three hydrogen bonds, a structural motif that has also been observed in solution. researchgate.netnih.gov

In co-crystals, the specific tautomeric form of this compound that is present can be influenced by the co-former. For instance, in the co-crystal with 5-fluorocytosine, this compound is selectively crystallized as the 3H-ketoamino tautomer. mdpi.comresearchgate.net This particular tautomer facilitates the formation of a stable, triply hydrogen-bonded pair with the 1H-ketoamino form of 5-fluorocytosine. mdpi.com Interestingly, the 3H-ketoamino tautomer of this compound is the same form observed in the co-crystal of 5-fluorocytosine with 5-fluorothis compound, highlighting the robustness of this hydrogen bonding pattern. mdpi.com

The selective crystallization of a specific tautomer can also be achieved in the presence of other molecules. For example, the N3H tautomer of this compound can be selectively crystallized in the presence of 1-methylcytosine. nih.gov Conversely, the N1H tautomer co-crystallizes with protonated this compound. nih.gov These findings underscore the influence of intermolecular interactions on the tautomeric equilibrium of this compound in the solid state.

Biophysical Interactions with Biomolecules

This compound's unique structural features make it a valuable scaffold in the design of molecules that interact with biological targets. Its ability to form specific hydrogen bonding patterns has been exploited in fragment-based screening and the development of modulators for protein-protein interactions.

Fragment-Based Screening for Ligand Binding to Recombinant Proteins

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) for binding to a biological target. researchgate.netfrontiersin.org this compound and its derivatives have been utilized as fragments in such screening campaigns.

The core principle of FBDD is to identify fragments that bind with low affinity but high ligand efficiency to the target protein. acs.org These initial hits can then be optimized to produce more potent and selective ligands. researchgate.net Various biophysical techniques are employed in fragment screening, including nuclear magnetic resonance (NMR), X-ray crystallography, and surface plasmon resonance (SPR). frontiersin.orgacs.org

While specific examples of large-scale fragment screens solely using this compound are not detailed in the provided context, the principles of FBDD are directly applicable. This compound's relatively small size and defined hydrogen bonding capabilities make it an ideal candidate for inclusion in fragment libraries aimed at various protein targets. chemsrc.com The identification of this compound as a scaffold for xanthine (B1682287) oxidase inhibitors, for example, likely stemmed from initial screening efforts that recognized its potential to interact with the enzyme's active site. nih.gov

This compound as a Scaffold for Modulators of Protein-Protein Interactions

Protein-protein interactions (PPIs) are crucial for numerous cellular processes, and their dysregulation is implicated in many diseases. nih.gov Consequently, the development of small molecules that can modulate PPIs is a significant area of therapeutic research. nih.govmdpi.com The surfaces of PPIs are often large and flat, making them challenging targets for traditional small-molecule drugs. researchgate.netescholarship.org

This compound-based scaffolds are being explored for their potential as PPI modulators. researchgate.net The defined geometry and hydrogen-bonding capabilities of the this compound ring can be used to mimic key interactions at the protein-protein interface. By functionalizing the this compound core, it is possible to create molecules that can either disrupt or stabilize specific PPIs. researchgate.net

The development of such modulators often relies on a deep understanding of the target PPI, including the identification of "hotspot" residues that contribute most to the binding energy. researchgate.net An this compound scaffold can be designed to present chemical groups that interact favorably with these hotspots. This approach is part of a broader strategy to develop novel therapeutic agents for what have been traditionally considered "undruggable" targets. nih.gov

Structure-Activity Relationship (SAR) Studies for Scaffold Development

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, providing insights into how chemical structure correlates with biological activity. For this compound-based compounds, SAR studies have been crucial for optimizing their potency and selectivity for various targets.

A notable example is the development of this compound-based inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia. nih.gov Starting from an initial this compound scaffold, systematic modifications were made to the molecule, and the resulting compounds were tested for their inhibitory activity. nih.gov These studies led to a significant improvement in the in vitro IC₅₀ value, demonstrating the power of a structure-guided design approach. nih.gov For instance, SAR studies on a series of this compound analogs revealed that a hydrophobic group at a specific position was essential for potent xanthine oxidase inhibition. researchgate.net

In another context, SAR studies of pyridinylalkyl-isocytosines as H1-receptor antihistamines showed that the size of a substituent on the pyridine ring correlated with antagonist activity. nih.gov This was attributed to steric interactions that influenced the preferred conformation of the drug. nih.gov By understanding these relationships, researchers can rationally design more effective molecules.

Isocytosine in Prebiotic Chemistry and the Origin of Life Studies

Role in the Selection of Canonical Nucleobases

The "RNA world" hypothesis posits that RNA, or a similar nucleic acid, was the primary genetic material for early life. A fundamental question in this hypothesis is why adenine, guanine (B1146940), cytosine, and uracil (B121893) were selected as the canonical bases over other plausible alternatives. The study of isocytosine (B10225) provides crucial insights into the potential selection criteria, particularly the ability to withstand the harsh conditions of the early Earth.

One of the most significant environmental pressures on the prebiotic Earth was intense ultraviolet (UV) radiation from the young sun, unmitigated by a substantial ozone layer. Therefore, the photostability—the ability of a molecule to resist degradation upon absorbing UV light—would have been a critical trait for the building blocks of any primordial genetic material. segarra-marti.com

Experimental and theoretical studies have consistently shown that cytosine is remarkably photostable, while this compound is not. dergipark.org.trnih.govsigmaaldrich.com Upon absorbing UV radiation, canonical nucleobases like cytosine have mechanisms for rapidly and harmlessly dissipating the excess energy, typically within picoseconds, preventing destructive chemical reactions. researchgate.net This is often achieved through a process called internal conversion to the electronic ground state. researchgate.net

In contrast, this compound's response to UV light is markedly different. Studies have revealed the following:

Phototautomerism: When irradiated with UV light, the common amino-oxo tautomer of this compound can convert into its amino-hydroxy tautomer. nih.govresearchgate.nettubitak.gov.tr This transformation alters its chemical identity and, crucially, its base-pairing properties. An experimental study irradiating aqueous solutions of this compound with UVC light found that it provokes an oxo-hydroxy phototautomerism with a rate constant of 5.29 × 10⁻³ min⁻¹. dergipark.org.trdergipark.org.tr

Longer-Lived Excited States: Theoretical models suggest that while cytosine deactivates rapidly, the keto form of this compound can become trapped in longer-lived excited states. segarra-marti.com These prolonged lifetimes increase the probability of undergoing potentially harmful photochemical reactions, leading to degradation. rsc.org

Table 1: Comparative Photochemical Behavior of Cytosine and this compound
PropertyCytosineThis compoundReference
UV Response Highly photostable; rapidly dissipates energy.Less photostable; prone to chemical transformation. dergipark.org.trnih.govtubitak.gov.tr
Primary Photochemical Pathway Efficient internal conversion to ground state.Tautomerization from amino-oxo to amino-hydroxy form. researchgate.netnih.gov
Excited State Lifetime Very short (picoseconds or less).Longer-lived excited states, especially in the keto form. segarra-marti.comrsc.org
Implication for Prebiotic Selection Favored due to resistance to UV degradation.Disfavored due to susceptibility to UV degradation and mutation. segarra-marti.comnih.gov

The disparity in photostability between cytosine and this compound has profound implications for understanding the evolution of the genetic alphabet. The "photochemical selection" hypothesis argues that the canonical nucleobases were chosen, in part, because they were the most resilient among a pool of available prebiotic molecules. segarra-marti.com The lower photostability of this compound suggests it would have been at a significant disadvantage on the UV-irradiated surface of the early Earth. rsc.org

Its tendency to tautomerize or enter long-lived reactive states would lead to two major problems for an early genetic system:

Degradation: A higher rate of decomposition would reduce the prebiotic abundance and availability of this compound for incorporation into informational polymers. segarra-marti.com

Genetic Mutation: The conversion of this compound to its tautomer would alter its hydrogen-bonding pattern, disrupting the fidelity of replication and information transfer, a catastrophic outcome for any nascent life form. researchgate.net

Therefore, the superior photostability of cytosine provides a compelling chemical-physical reason for its selection over this compound as a fundamental component of RNA and DNA. segarra-marti.comnih.gov Evolution would have favored the more stable and reliable building block to ensure the integrity of the genetic code. nih.govnih.gov

Comparative Photostability Studies with Cytosine

Investigations into Prebiotic Synthesis Scenarios

For any molecule to be considered a candidate for the first genetic material, there must be a plausible pathway for its formation under prebiotic conditions. Research into such pathways has shown that this compound could have been present on the early Earth.

A significant prebiotic pathway to pyrimidines involves the reaction of cyanoacetaldehyde with a urea (B33335) or guanidine (B92328) source. nih.gov Studies have shown that the reaction of guanidine hydrochloride with cyanoacetaldehyde can produce 2,4-diaminopyrimidine (B92962) (DAP) in high yields (40-85%) under conditions simulating a drying lagoon on the early Earth. acs.orgnasa.govnih.gov These environments, characterized by cycles of evaporation and concentration, may have been crucial sites for prebiotic synthesis. nasa.govnih.gov

Once formed, DAP is subject to hydrolysis, which can yield both cytosine and this compound, and subsequently uracil. nasa.govnih.govcase.edu This process provides a robust and plausible route for the prebiotic synthesis of this compound, suggesting it was likely available as a potential building block for early informational polymers. researchgate.net The slow deamination of DAP could have acted as a steady source, releasing cytosine and this compound into the primordial environment. nih.gov

Given its plausible synthesis and structural similarity to cytosine, this compound has been frequently considered a potential component of a primordial genetic system, perhaps one that predated the canonical RNA world. rsc.orgpnas.org Several researchers have proposed that early life may have experimented with a variety of nucleobases before settling on the current set. nih.gov this compound, paired with its complement isoguanine (B23775), could theoretically form a genetic system. nih.gov

However, in addition to its photochemical instability, the utility of the this compound-isoguanine pair is challenged by the tautomeric instability of isoguanine, which can mispair with uracil or thymine (B56734). researchgate.net These chemical challenges, combined with this compound's own instability, may explain why this alternative pairing was ultimately not adopted by life. researchgate.net Nevertheless, the study of this compound as a potential alternative nucleobase remains crucial for testing hypotheses about the constraints that shaped the evolution of life's genetic machinery.

Formation via Hydrolysis of Diaminopyrimidine in Prebiotic Models (e.g., Drying Lagoons)

Applications in Expanded Genetic Systems and Synthetic Biology

While this compound may have been deselected by nature, it has found a new purpose in the modern laboratory. In the field of synthetic biology, researchers are working to create "expanded genetic alphabets" by designing and incorporating novel, unnatural base pairs (UBPs) into DNA and RNA. The goal is to create new life forms with enhanced capabilities or to develop new molecular biology tools. mdpi.com

This compound, paired with isoguanine (iC-iG or, using the AEGIS system's nomenclature, rS-B), is one of the most studied and successful unnatural base pairs. wikipedia.orgwikipedia.org This pair is structurally analogous to the canonical G-C pair but with a rearranged hydrogen-bonding pattern (donor-acceptor-donor for iC and acceptor-donor-acceptor for iG), preventing it from pairing with natural bases. nih.gov This orthogonality is key to expanding the genetic code without interfering with the existing biological machinery.

The iC-iG pair has been successfully:

Incorporated into DNA and RNA duplexes, where it is often as stable as natural base pairs. mdpi.com

Replicated by DNA polymerases during PCR and transcribed into RNA by RNA polymerases. nih.gov

Used as a component of the "Artificially Expanded Genetic Information System" (AEGIS), which seeks to develop nucleic acids with up to 12 different letters. mdpi.comwikipedia.org

Included as a component of "hachimoji RNA," an eight-letter synthetic genetic system (four natural bases plus four unnatural ones, including this compound) that can store and transmit information. wikipedia.org

Despite these successes, the use of this compound is not without challenges. The isocytidine (B125971) nucleoside is chemically unstable under the alkaline conditions often used in automated DNA synthesis, which can complicate the preparation of oligonucleotides containing it. nih.gov Nonetheless, the application of this compound in synthetic biology demonstrates how a molecule discarded by early evolution can become a powerful tool for engineering new biological systems. mdpi.comwikipedia.org

Table 2: Representative Base Pairs in the Artificially Expanded Genetic Information System (AEGIS)
Pair TypePurine-like Base (Abbr.)Pyrimidine-like Base (Abbr.)Hydrogen BondsReference
Natural Adenine (A)Thymine (T)2 wikipedia.org
Natural Guanine (G)Cytosine (C)3 wikipedia.org
Unnatural Isoguanine (iG or B)This compound (iC or S)3 mdpi.comwikipedia.org
Unnatural 2,4-Diaminopyrimidine (K)Xanthine (B1682287) (X)3 mdpi.com
Unnatural 6-Amino-5-nitropyridin-2-one (Z)P3 mdpi.com

Integration into Unnatural Nucleic Acid Analogues (e.g., Isoguanine-Isocytosine Base Pairs)

A primary focus of research into expanded genetic alphabets has been the design of novel nucleobase pairs that are orthogonal to the natural A-T and G-C pairs. nih.gov The isoguanine (isoG) and this compound (isoC) pair is one of the most extensively studied non-natural base pairs. nih.govgem-net.net This pairing scheme, first proposed by Alexander Rich in 1962, utilizes a hydrogen-bonding pattern that is distinct from the Watson-Crick pairs. gem-net.netfrontiersin.org The isoG-isoC pair is joined by three hydrogen bonds, similar to the G-C pair, and is designed to fit within the standard B-form DNA double helix geometry. nih.gov

Thermodynamic studies have been conducted to assess the stability of this unnatural base pair within a DNA duplex. Research has shown that the isoC-isoG pair is remarkably stable, with a stability comparable to that of a natural C-G Watson-Crick pair. acs.org This high degree of stability is a critical factor for its potential function as a third base pair in a genetic system. nih.govacs.org The specificity of the pairing is also crucial; this compound is designed to pair selectively with isoguanine, minimizing mispairings with the canonical bases. This orthogonality is essential for the faithful storage and replication of genetic information in an expanded system. nih.gov The development of the isoC-isoG pair has proven valuable not only in fundamental research into the principles of genetic information storage but also in technological applications, such as in nucleic acid hybridization assays where it helps to reduce background signals. nih.gov

Unnatural Base Pair ComponentPaired WithNumber of Hydrogen Bonds
This compound (isoC)Isoguanine (isoG)3
5-Methylthis compound (B103120) (MeisoC)Isoguanine (isoG)3

This table summarizes the pairing of this compound and its derivative with isoguanine in unnatural nucleic acid analogues.

Utilization in Hachimoji RNA and DNA Architectures

The concept of an expanded genetic alphabet was successfully realized with the development of "Hachimoji" (Japanese for "eight letters") DNA and RNA. medchemexpress.comgem-net.net This synthetic genetic system doubles the number of informational building blocks from four to eight. gem-net.net Hachimoji DNA includes the four natural bases (A, T, C, G) and four synthetic bases that form two new, unnatural base pairs: P-Z and S-B. gem-net.net

In the Hachimoji system, this compound is a component of the S-B pair. Specifically, in Hachimoji RNA, the base designated 'S' is this compound (rS). wikipedia.org It pairs with isoguanine, which is designated 'B' in Hachimoji RNA. wikipedia.org This system was engineered to maintain a regular double-helical structure, and crystal structures of Hachimoji DNA duplexes confirmed that they adopt a standard B-form helix, regardless of the sequence composition. gem-net.net A key demonstration of the functionality of this eight-letter system was its ability to be transcribed into Hachimoji RNA by a modified T7 RNA polymerase. gem-net.net This transcription process faithfully copies the information from the eight-letter DNA template into an RNA molecule, which was shown to be functional by designing a Hachimoji version of the 'Spinach' RNA aptamer that fluoresces upon binding a specific molecule. gem-net.net The successful creation of Hachimoji DNA and RNA demonstrates that the natural four-letter genetic alphabet is not a unique solution for storing and transmitting biological information. medchemexpress.comchemsrc.comfishersci.ie

Hachimoji BaseChemical NamePairs With (in RNA)
SThis compoundB (Isoguanine)
BIsoguanineS (this compound)
P2-Amino-imidazo[1,2-a] wikipedia.orgchemsrc.comCurrent time information in Bangalore, IN.triazin-4(1H)-oneZ (6-Amino-5-nitropyridin-2-one)
Z6-Amino-5-nitropyridin-2-oneP (2-Amino-imidazo[1,2-a] wikipedia.orgchemsrc.comCurrent time information in Bangalore, IN.triazin-4(1H)-one)

This table details the unnatural base pairs used in the Hachimoji genetic system, highlighting the role of this compound.

Studies on the Stability and Fitness of Expanded Genetic Alphabets

For an expanded genetic alphabet to be considered a viable alternative or extension to the natural system, it must meet several critical criteria, including the chemical stability of the bases, the thermodynamic stability of the duplexes they form, and the ability to be processed accurately by polymerases (kinetic selectivity). gwern.net The fitness of a genetic system containing this compound and isoguanine has been a subject of detailed investigation. acs.orgresearchgate.net

While the isoC-isoG pair demonstrates high thermodynamic stability, comparable to G-C pairs, a significant challenge to its fitness arises from the chemical instability of its components. acs.orggwern.net Isoguanine can exist in different tautomeric forms, with a minor tautomer that is capable of pairing with thymine (T). researchgate.net This tautomerism undermines the orthogonality of the base pair, leading to infidelity during replication processes like PCR and potentially corrupting the genetic information over multiple generations. researchgate.net Similarly, this compound itself is susceptible to deamination, a process that can alter its hydrogen-bonding properties. gwern.net

These instabilities have implications for the prebiotic fitness of a genetic system incorporating the isoC-isoG pair. gwern.net While its formation and stability might be plausible, the potential for high mutation rates due to tautomerization and decomposition presents a significant hurdle for its selection and maintenance in an early life scenario. gwern.netresearchgate.net To address the infidelity issue, researchers have developed derivatives, such as replacing the oxygen at the 2-position of isoguanine with sulfur to create 2-thio-isoguanine. This modification helps to disfavor the problematic tautomer that mispairs with thymine, thereby improving the fidelity of replication. researchgate.net Such studies highlight the delicate balance between stability and selectivity that governs the fitness of any genetic system, natural or artificial. acs.orgresearchgate.net

Advanced Analytical Methodologies for Isocytosine Research

Integrated Spectroscopic Techniques (e.g., hyphenated methods, time-resolved setups)

The investigation of isocytosine's excited-state dynamics and photostability relies heavily on integrated spectroscopic techniques. Femtosecond broadband time-resolved spectroscopy, encompassing both time-resolved fluorescence and transient absorption, has been pivotal in understanding the deactivation processes of This compound (B10225) after photoexcitation. nih.gov Studies combining these experimental methods with density functional theory (DFT) and time-dependent DFT calculations have provided direct evidence for a highly efficient nonradiative decay mechanism. nih.govresearchgate.net This process, occurring on sub-picosecond and picosecond timescales, is crucial for the compound's photostability in solution. nih.gov

These time-resolved studies have also highlighted the significant influence of the solvent environment on this compound's behavior. nih.gov Solute-solvent hydrogen bonding, for instance, plays a critical role in determining the tautomeric composition and modulating the deactivation pathways and their dynamics. nih.gov The deactivation processes observed for this compound in solution are notably different from those of its isomer cytosine and its behavior in the gas phase, primarily due to the involvement of different tautomeric forms. nih.gov Hyphenated techniques, such as ultrafiltration liquid chromatography-mass spectrometry (LC-MS), are also employed to identify this compound derivatives as inhibitors of enzymes like xanthine (B1682287) oxidase. researchgate.net

High-Resolution Mass Spectrometry-Based Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate mass determination and structural elucidation of this compound and its derivatives. It provides crucial data for confirming the identity of synthesized compounds and for studying their fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) data available in spectral libraries, such as that from the NIST Mass Spectrometry Data Center, show that this compound has a top peak at an m/z of 111, corresponding to its molecular weight. nih.gov Tandem mass spectrometry (MS-MS) provides further structural information. For this compound, with a precursor ion [M+H]+ at m/z 112.0505, MS-MS experiments help in understanding the fragmentation pathways of the protonated molecule. nih.gov

In the context of medicinal chemistry, mass spectrometry is used to characterize novel this compound derivatives synthesized as potential enzyme inhibitors. nih.gov For example, the synthesis of biphenyl-based this compound analogues and other derivatives are confirmed using techniques including mass spectroscopy (MS), alongside nuclear magnetic resonance (NMR). nih.gov Furthermore, LC-MS-based methods have been developed to screen for and identify this compound derivatives that act as inhibitors for specific enzymes. researchgate.net

X-ray Diffraction (Powder and Single Crystal) for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. Both single-crystal and powder X-ray diffraction have been instrumental in characterizing the structure of this compound and its co-crystals.

Early single-crystal X-ray diffraction studies revealed that this compound crystallizes in the monoclinic space group P21/n. iucr.org A key finding from these studies is that the crystal structure consists of two distinct tautomers of this compound coexisting in a 1:1 ratio within the asymmetric unit. iucr.orgiucr.orgresearchgate.net These tautomers are linked by three hydrogen bonds, forming a base pair analogous to the guanine-cytosine pairing in DNA. iucr.org These base pairs are further connected into nearly planar tetramers through additional hydrogen bonds. iucr.org

More recent high-resolution single-crystal X-ray diffraction experiments, conducted at low temperatures (90 K), have provided even more precise data on the electron density and structural parameters of this compound. icm.edu.pl These studies have yielded a large number of reflections, allowing for detailed charge density analysis. icm.edu.pl The crystal structure of co-crystals containing this compound, such as 5-fluorocytosine (B48100)/isocytosine monohydrate, has also been determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net These analyses show that specific tautomers are stabilized through complementary hydrogen bonding interactions, leading to the formation of Watson-Crick-like base pairs. mdpi.comresearchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value Source
Crystal System Monoclinic iucr.org
Space Group P2₁/n iucr.org
a (Å) 8.745 iucr.org
b (Å) 11.412 iucr.org
c (Å) 10.414 iucr.org
β (°) 94.79 iucr.org
Molecules per unit cell (Z) 8 iucr.org
Temperature (K) 298 iucr.org
R-factor 0.061 iucr.org

This table presents a summary of crystallographic data obtained from single-crystal X-ray diffraction studies of this compound.

Scanning Probe Microscopy (e.g., Scanning Tunneling Microscopy) for Surface-Confined Assemblies

Scanning probe microscopy (SPM) techniques, particularly scanning tunneling microscopy (STM), provide the unique capability to visualize and manipulate molecules at the atomic scale on conductive surfaces. imagemet.comwikipedia.org This makes STM an exceptionally powerful tool for investigating the self-assembly of this compound derivatives into supramolecular structures. rsc.org

STM studies performed at the solution/graphite interface have revealed that this compound derivatives can form discrete, polygonal supramolecular architectures. rsc.org For instance, a pyridine-functionalized this compound bearing a platinum complex was shown to self-assemble into cyclic structures, including trimers, tetramers, pentamers, and hexamers. rsc.org The formation of these architectures is driven by directional hydrogen bonding between the this compound moieties. rsc.org

STM images provide real-space visualization of these assemblies, and the observed contrast can be correlated with the electronic structure, specifically the highest occupied molecular orbitals (HOMO), of the assembled complexes. rsc.orgbibliotekanauki.pl This technique not only allows for the characterization of the size and shape of the self-assembled motifs but also provides insight into the intermolecular interactions governing their formation. rsc.org The ability to directly image these surface-confined assemblies is crucial for the design and control of complex supramolecular materials based on this compound. rsc.orgnih.gov

Advanced Computational Chemistry Algorithms and Software

Computational chemistry is a vital partner to experimental methods in this compound research, providing theoretical insights that guide and interpret experimental findings. researchgate.net Density Functional Theory (DFT) is a widely used method to study the electronic structure, stability, and tautomerism of this compound and its derivatives. mdpi.com DFT calculations have been used to determine the relative energies of different this compound tautomers, confirming that the keto-N(3)H and keto-N(1)H forms are the most stable. mdpi.commdpi.com

Computational methods are also essential for understanding reaction mechanisms. For example, theoretical calculations have been used to explain the different outcomes of the dihydroxyborylation reaction for cytosine and this compound derivatives by modeling the hydrolysis reaction pathways and calculating the energy barriers. Semi-empirical methods like AM1 have been employed for this purpose.

In conjunction with spectroscopic data, advanced computational algorithms are used to simulate and interpret complex phenomena. For instance, on-the-fly surface hopping simulations and time-dependent DFT (TDDFT) are used to model the nonadiabatic dynamics of this compound following photoexcitation, helping to identify the conical intersections responsible for its rapid nonradiative decay. researchgate.net These computational approaches are indispensable for a complete understanding of the photochemistry and reactivity of this compound. researchgate.netcapes.gov.br

Biophysical Screening Technologies (e.g., Surface Plasmon Resonance, Differential Scanning Fluorimetry, Isothermal Titration Calorimetry) for Molecular Binding

A variety of biophysical screening technologies are employed to detect and characterize the binding of this compound and its derivatives to biological macromolecules, which is crucial for drug discovery and understanding biological function. researchgate.netcambridge.orgindico.kr

Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to measure the kinetics and affinity of molecular interactions. genscript.comnih.govwikipedia.org It has been utilized to determine the potency of this compound-based inhibitors against enzymes like beta-secretase (BACE-1). researchgate.net In fragment-based drug discovery, SPR is sensitive enough to screen for and validate low-affinity fragment hits, such as an this compound core, which can then be optimized into more potent inhibitors. researchgate.netunivr.it

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edu ITC has been used to determine the enzyme kinetic characteristics of this compound deaminase mutants and to characterize the binding of ligands to various protein targets. univr.itwwu.eduwwu.edu

Differential Scanning Fluorimetry (DSF) , also known as thermal shift assay, measures the change in the melting temperature of a protein upon ligand binding. cambridge.orgunivr.it It is a valuable tool for identifying compounds that bind to and stabilize a target protein, making it useful for screening fragment libraries. cambridge.org

Together, these biophysical techniques provide a powerful toolkit for fragment-based lead discovery and for the detailed characterization of the molecular recognition events involving this compound. researchgate.netcambridge.org

Table 2: Compound Names Mentioned

Compound Name
This compound
Guanine (B1146940)
5-Fluorothis compound
5-Fluorouracil (B62378)
5-Fluorocytosine
Uracil (B121893)
Cytosine
Pyridine (B92270)
Ethyl bromoacetate
Guanidine (B92328)
3-bromo benzoic acid
Ethyl potassium malonate
Isoguanine (B23775)
Carbon monoxide
Malic acid
3-Oxopropanoic acid
Guanidine hydrochloride
N,N-dimethylthis compound
Triethyl borate
N-methyl-5-(dihydroxyboryl)this compound
Xenon

Future Research Directions and Emerging Academic Applications

Exploration of Novel and Efficient Synthetic Strategies for Isocytosine (B10225) and its Analogues

The development of new and improved methods for synthesizing this compound and its derivatives is a cornerstone of future research. While classical methods exist, such as the condensation of urea (B33335) with malonic acid derivatives or the amination of uracil (B121893), the focus is shifting towards more efficient, versatile, and environmentally benign strategies. ontosight.aiwikipedia.org

Current research is exploring palladium-catalyzed reactions, such as the carbonylative coupling of α-chloro ketones with guanidines, which offers good chemoselectivity in producing this compound analogs. Another promising avenue is the use of organocatalytic cascade reactions, for instance, reacting β-ketoamides to form this compound-fused quinazolines. researchgate.net Solid-phase synthesis is also being investigated as an efficient method for producing this compound derivatives. fao.orgresearchgate.netosi.lv These solid-phase approaches often involve immobilizing a precursor on a resin, followed by chemical modification and cleavage to yield the final product. osi.lv

Future synthetic efforts will likely concentrate on:

Green Chemistry Approaches: Utilizing aqueous media and catalyst-free reactions to minimize environmental impact. mdpi.com

Multicomponent Reactions: Designing one-pot syntheses that combine multiple starting materials to generate complex this compound analogues with high atom economy. researchgate.net

Stereoselective Syntheses: Developing methods for the controlled synthesis of specific stereoisomers of this compound-containing nucleosides, which is crucial for their biological applications. acs.org

Automated Synthesis: Further optimizing automated solid-phase synthesis using phosphoramidite (B1245037) chemistry for the large-scale production of this compound-containing oligonucleotides.

A summary of some synthetic approaches for this compound and its analogues is presented in the table below.

Synthetic StrategyKey ReactantsCatalyst/ConditionsProduct TypeReference(s)
CondensationGuanidine (B92328) and malic acid/3-oxopropanoic acidConcentrated sulfuric acidThis compound wikipedia.org
Palladium-Catalyzed Carbonylative Couplingα-chloro ketones and guanidinesPd(PPh₃)₄, CO gasThis compound analogues
Organocatalytic Cascade Reactionβ-ketoamides and cyanamide (B42294)OrganocatalystThis compound fused quinazolines researchgate.net
Solid-Phase SynthesisImmobilized 2-thiothymineMerrifield resin, oxidation, aminolysis6-(arylmethyl)-5-methyl-isocytosine derivatives osi.lv
Aqueous Media Synthesis3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine (B1172632) hydrochlorideWater, 50 °C5-arylisoxazole derivatives (related heterocycles) mdpi.com

Deeper Mechanistic Understanding of Photophysical and Photochemical Pathways in Complex Environments

The interaction of this compound with light is a fundamental area of research with implications for its stability and potential use in photodynamic therapies. Understanding the photophysical and photochemical pathways of this compound, particularly in environments that mimic biological systems, is a key objective.

Studies have shown that this compound exhibits high photostability in solution, which is attributed to efficient non-radiative decay mechanisms that dissipate the energy from UV radiation. researchgate.net The solvent plays a crucial role in determining the tautomeric form of this compound and, consequently, its deactivation pathways. researchgate.net For instance, in acetonitrile (B52724), the amino-oxo tautomer of this compound can tautomerize to the amino-hydroxy form upon UV irradiation. researchgate.net

Future research in this area will likely involve:

Time-Resolved Spectroscopy: Employing femtosecond broadband time-resolved fluorescence and transient absorption spectroscopy to further elucidate the ultrafast excited-state dynamics of this compound and its derivatives in various solvents. researchgate.net

Quantum Mechanical Calculations: Using high-level computational methods like time-dependent density functional theory (TD-DFT) to model the excited states and deactivation pathways of this compound in complex environments, including within DNA and RNA structures. mdpi.comnih.gov

Investigating Photochemical Reactions: Exploring potential photochemical reactions, such as photodimerization, that could occur in this compound-containing nucleic acid structures. mdpi.comnih.gov

Influence of Modifications: Systematically studying how covalent modifications to the this compound ring affect its spectral properties and excited-state dynamics. researchgate.net

Development of Advanced Computational Models for Predicting this compound Behavior in Biological Mimics

Computational modeling is an indispensable tool for understanding and predicting the behavior of molecules in complex biological systems. openaccesspub.orgembopress.org For this compound, advanced computational models can provide insights that are difficult to obtain through experimental methods alone.

Current computational studies have focused on the photophysics of this compound in the gas phase and in solution. researchgate.net These models have helped to identify the dominant photorelaxation pathways and the role of different tautomers. researchgate.net The development of more sophisticated models is crucial for predicting how this compound will behave within the confines of a DNA or RNA duplex or in other biological mimics. freedomgpt.com

Future directions for computational modeling include:

Simulating Complex Environments: Creating models that accurately represent the cellular environment, including the presence of water molecules, ions, and other biomolecules.

Predicting Binding Affinities: Developing models to predict the binding affinity of this compound and its derivatives to target proteins and nucleic acid sequences.

Modeling Enzyme Kinetics: Simulating the interaction of this compound-based substrates with enzymes to understand their metabolic fate and potential as enzyme inhibitors. solubilityofthings.com

Integration with Experimental Data: Combining computational predictions with experimental data from techniques like NMR and X-ray crystallography to refine and validate the models.

Design and Characterization of Novel this compound-Based Supramolecular Materials and Assemblies

This compound's ability to form specific hydrogen bonds makes it an excellent building block for the construction of novel supramolecular materials. ugent.be These materials, which are held together by non-covalent interactions, can have a wide range of applications in nanotechnology and materials science.

Researchers have successfully used this compound derivatives to create various supramolecular architectures, including ribbon-like motifs and polygonal structures like trimers, tetramers, pentamers, and hexamers at the solid-liquid interface. rsc.orgtu-dresden.de These assemblies are often stabilized by hydrogen bonding between the this compound moieties. rsc.org this compound-containing molecules have also been used to create tubular structures through self-assembly. vu.lt

Future research in this area will focus on:

Functional Supramolecular Systems: Designing this compound-based materials with specific functions, such as sensing, catalysis, or drug delivery.

Stimuli-Responsive Materials: Creating materials that can change their structure and properties in response to external stimuli like light, temperature, or pH. ugent.be

Hierarchical Self-Assembly: Exploring the self-assembly of this compound-containing molecules into more complex, hierarchical structures.

Hybrid Materials: Combining this compound-based supramolecular assemblies with other materials, such as polymers or nanoparticles, to create new hybrid materials with enhanced properties.

Expanding Applications in Chemical Biology and Synthetic Biology through this compound Derivatization

The derivatization of this compound opens up a vast landscape of possibilities in chemical biology and synthetic biology. nih.gov By chemically modifying this compound, researchers can create new tools to probe biological processes and engineer novel biological systems. science.gov

This compound and its derivatives have already been used in the development of unnatural base pairs, expanding the genetic alphabet. mdpi.com The this compound-isoguanine pair is a well-studied example. rsc.org Furthermore, this compound deaminase has been explored as part of a suicide gene therapy system for cancer treatment, where it converts a non-toxic prodrug into a toxic compound within cancer cells. nih.gov

Future applications in this domain are expected to include:

Nucleic Acid Therapeutics: Developing this compound-containing oligonucleotides as therapeutic agents, such as antisense oligonucleotides or siRNAs, with improved stability and binding affinity. sheffield.ac.uk

Fluorescent Probes: Designing fluorescently labeled this compound derivatives to study nucleic acid structure and dynamics.

Chemical Derivatization for Analysis: Using chemical derivatization to enhance the detection and quantification of this compound and its metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). oncotarget.comacs.orgmdpi.com

Synthetic Genetic Polymers: Incorporating this compound into synthetic genetic polymers (XNAs) to create new forms of information storage and catalysis.

A table summarizing the applications of this compound derivatization is provided below.

Application AreaSpecific UseKey Feature of DerivatizationReference(s)
Expanded Genetic AlphabetUnnatural base pairing with isoguanine (B23775)Modified hydrogen bonding pattern mdpi.comrsc.org
Suicide Gene TherapyConversion of 5-fluorothis compound to 5-fluorouracil (B62378) by this compound deaminaseIntroduction of a fluorine atom nih.gov
Nucleic Acid TherapeuticsAntisense oligonucleotides, siRNAsImproved stability and binding sheffield.ac.uk
Analytical ChemistryEnhanced detection by LC-MSIncreased ionization efficiency and chromatographic retention oncotarget.comacs.orgmdpi.com
Synthesis of AnaloguesPrecursor for other modified nucleosidesChemical handles for further modification nih.gov

Continued Investigations into the Prebiotic Origins and Evolutionary Significance of this compound

The question of how life originated on Earth is one of the most fundamental in science. The "RNA world" hypothesis posits that RNA, or a similar molecule, was the primary form of genetic material before the evolution of DNA and proteins. pnas.orgnih.gov In this context, the prebiotic synthesis of the building blocks of RNA, including the nucleobases, is a critical area of investigation.

While cytosine's prebiotic synthesis has been a subject of debate due to its instability, this compound has been considered as a plausible component of primordial informational polymers. researchgate.netpnas.org Studies have shown that this compound can be formed from the hydrolysis of 2,4-diaminopyrimidine (B92962), which can be synthesized under plausible prebiotic conditions from the reaction of guanidine hydrochloride with cyanoacetaldehyde. nasa.gov

Future research into the prebiotic role of this compound will likely focus on:

Plausible Prebiotic Synthesis Routes: Exploring robust and efficient pathways for the formation of this compound and its precursors under conditions that simulate the early Earth. pnas.orgnasa.gov

Stability and Persistence: Investigating the stability of this compound under various prebiotic conditions, including exposure to UV radiation and hydrolysis. researchgate.netpnas.org

Incorporation into Polymers: Studying the non-enzymatic polymerization of this compound-containing nucleotides to form RNA-like oligomers. nih.gov

Functional Properties of this compound-Containing Polymers: Exploring the catalytic and information-storing capabilities of these polymers to assess their potential role in a prebiotic information system. nih.gov

The ongoing exploration of these diverse research avenues will undoubtedly deepen our understanding of the fundamental properties of this compound and unlock its full potential in a wide range of scientific and technological applications.

Q & A

Q. What are the recommended experimental protocols for characterizing isocytosine tautomerism in aqueous solutions?

To analyze tautomeric forms of this compound, researchers should employ 15N cross-polarization magic-angle spinning (CP-MAS) NMR spectroscopy , as demonstrated in studies comparing samples recrystallized from H₂O and D₂O. This method resolves distinct nitrogen environments, enabling identification of tautomeric shifts . Complement this with computational simulations (e.g., path-integral molecular dynamics) to validate proton transfer mechanisms .

Q. How should researchers handle this compound to ensure laboratory safety during experimental workflows?

Follow OSHA HCS guidelines: Avoid inhalation of dust and contact with eyes/skin. Use personal protective equipment (lab coats, gloves) and ensure proper ventilation. In case of spills, collect mechanically and prevent entry into waterways. Store in sealed containers away from ignition sources .

Q. What are the critical parameters for synthesizing high-purity this compound for biochemical assays?

Purity (≥99%) is achievable via recrystallization from acetic acid (50 mg/mL solubility). Validate purity using HPLC or LC-MS, and confirm structural integrity via 1H NMR (δ 7.5–8.0 ppm for pyrimidine protons) and SMILES string (NC1=NC=CC(=O)N1) cross-referencing .

Advanced Research Questions

Q. How can enzymatic activity assays be designed to study this compound deaminases in cancer gene therapy applications?

Recombinant deaminase proteins (e.g., RK9DPA/RK9NH) should be expressed and purified for in vitro activity testing. Use 5-fluorothis compound as a prodrug substrate, monitoring conversion to cytotoxic 5-fluorouracil via UV-Vis spectroscopy (λ = 265 nm) or LC-MS. Include negative controls (enzyme-free assays) and validate kinetics using Michaelis-Menten models .

Q. What experimental approaches resolve contradictions in this compound’s photodynamic behavior compared to canonical nucleobases?

Perform resonant two-photon ionization (R2PI) spectroscopy to map excited-state dynamics. Compare tautomer-specific decay pathways (e.g., ππ* vs. nπ* states) using pump–probe techniques with femtosecond resolution. Cross-validate with ab initio calculations to reconcile discrepancies between experimental and theoretical lifetimes .

Q. How can researchers optimize NMR conditions to distinguish this compound’s protonation states in heterogeneous biological systems?

Use 15N-labeled this compound and conduct CP-MAS NMR under controlled pH (e.g., 4–9). Pair with dynamic nuclear polarization (DNP) to enhance sensitivity in low-concentration samples. Assign peaks using density functional theory (DFT)-predicted chemical shifts .

Methodological Frameworks

How to formulate a PICOT-compliant research question for studies on this compound’s antiviral mechanisms?

Structure the question using:

  • P opulation: Viral polymerase enzymes (e.g., RNA-dependent RNA polymerases).
  • I ntervention: this compound derivatives as nucleotide analogs.
  • C omparison: Standard antivirals (e.g., ribavirin).
  • O utcome: Inhibition efficiency (IC₅₀) measured via in vitro polymerase assays.
  • T imeframe: 48-hour incubation periods. Example: “In RNA viruses (P), how do this compound-derived nucleotides (I) compare to ribavirin (C) in reducing polymerase activity (O) within 48 hours (T)?” .

Q. What strategies ensure reproducibility in this compound-based metabolic studies?

Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed synthesis steps (solvents, temperatures, catalysts).
  • Report purity thresholds and characterization data (e.g., HRMS, elemental analysis).
  • Deposit raw NMR/spectral data in public repositories (e.g., Zenodo) .

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Reactant of Route 1
Isocytosine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.